2,3-Dichloropyrido[2,3-b]pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-6(9)12-7-4(11-5)2-1-3-10-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJDFFLZOOKZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472674 | |
| Record name | 2,3-dichloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25710-18-3 | |
| Record name | 2,3-dichloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloropyrido[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dichloropyrido[2,3-b]pyrazine
CAS Number: 25710-18-3
This technical guide provides a comprehensive overview of 2,3-Dichloropyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and derivatization, and its applications in the development of novel therapeutics.
Core Properties and Data
This compound is a solid, typically appearing as a white powder, and serves as a crucial intermediate in organic synthesis.[1][2] Its molecular structure, featuring a fused pyridine and pyrazine ring system with two reactive chlorine atoms, makes it a versatile building block for creating complex molecules with potential biological activity.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for designing and executing chemical reactions, as well as for the purification and storage of the compound.
| Property | Value | Reference(s) |
| CAS Number | 25710-18-3 | [3][4][5] |
| Molecular Formula | C₇H₃Cl₂N₃ | [3][4][5] |
| Molecular Weight | 200.02 g/mol | [3][4][5] |
| Appearance | White powder | [1] |
| Purity | Typically ≥95% or ≥99% | [1] |
| Predicted Melting Point | ~103.39°C | [1] |
| Predicted Boiling Point | ~282.3°C at 760 mmHg | [1] |
| Predicted Density | ~1.6 g/cm³ | [1] |
| Topological Polar Surface Area (TPSA) | 38.67 Ų | [3] |
| Predicted LogP | 2.3316 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 0 | [3] |
Spectral Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.97768 |
| [M+Na]⁺ | 221.95962 |
| [M-H]⁻ | 197.96312 |
| [M+NH₄]⁺ | 217.00422 |
| [M+K]⁺ | 237.93356 |
Synthesis and Reactivity
The synthesis of the pyrido[2,3-b]pyrazine core and its derivatives is a critical aspect of its utility. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in a single source, a general understanding can be derived from multicomponent synthesis strategies for related compounds.
General Synthetic Approach
A plausible synthetic route to the pyrido[2,3-b]pyrazine scaffold involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of derivatives, a multicomponent reaction can be employed.
Experimental Protocol: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives [6]
This protocol describes a general method for synthesizing substituted pyrido[2,3-b]pyrazine derivatives, which can be adapted for various starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).
-
Solvent and Catalyst: Add 10 mL of ethanol as the solvent and 20 mol% of p-toluenesulfonic acid (p-TSA) as the catalyst.
-
Reaction Conditions: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8-9 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product can then be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography.
Caption: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.
Reactivity: Nucleophilic Substitution
The two chlorine atoms on the pyrazine ring of this compound are susceptible to nucleophilic substitution, making it a valuable precursor for a wide range of derivatives.
Experimental Protocol: General Nucleophilic Substitution
The following is a generalized protocol based on reactions of similar chloropyrazines.[7]
-
Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DMSO, or THF) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) to the reaction mixture. A base (e.g., triethylamine, potassium carbonate) may be required to facilitate the reaction.
-
Reaction Conditions: The reaction may be stirred at room temperature or heated depending on the reactivity of the nucleophile.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Caption: Nucleophilic substitution on this compound.
Applications in Drug Development
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active molecules.
Antiviral Agents: HCMV Polymerase Inhibitors
Derivatives of this compound have been investigated as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[3][8] These compounds offer a promising avenue for the treatment of HCMV infections, particularly in immunocompromised patients. The mechanism of action involves the inhibition of the viral DNA polymerase, which is essential for viral replication.
Caption: Inhibition of HCMV replication by a pyrido[2,3-b]pyrazine derivative.
Pain Management: TRPV1 Antagonists
The pyrido[2,3-b]pyrazine core has been successfully employed to develop antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[9][10] TRPV1 is a non-selective cation channel involved in the sensation of pain and heat. By blocking this channel, these compounds have the potential to be effective analgesics. A key advantage of the pyrido[2,3-b]pyrazine scaffold in this context is its reduced potential for the formation of reactive metabolites compared to earlier generations of TRPV1 antagonists based on a 1,8-naphthyridine core.[10]
Caption: Mechanism of action of a pyrido[2,3-b]pyrazine-based TRPV1 antagonist.
Antibacterial and Other Activities
The pyrido[2,3-b]pyrazine scaffold has also been explored for its potential antibacterial activity.[11][12] Furthermore, derivatives have been synthesized and investigated for a range of other biological activities, including their use in electrochemical DNA sensing and their nonlinear optical properties.[13]
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. Its straightforward reactivity, particularly in nucleophilic substitution reactions, allows for the synthesis of a diverse library of derivatives. The demonstrated biological activities of these derivatives, including antiviral and analgesic properties, underscore the importance of this scaffold in the ongoing quest for new and improved therapeutics. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field.
References
- 1. PubChemLite - this compound (C7H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 2. Pyrazine, 2,3-dichloro- [webbook.nist.gov]
- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H3Cl2N3 | CID 11788868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dichloropyrido[2,3-b]pyrazine, a key heterocyclic intermediate in the development of novel therapeutics and functional materials. This document details a robust two-step synthetic pathway, starting from commercially available precursors. It also compiles the available physicochemical and spectral data for the target compound and its key intermediate. The role of this compound as a versatile building block in medicinal chemistry is highlighted, with a focus on its application in the synthesis of biologically active molecules.
Introduction
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Derivatives of this ring system have demonstrated a wide range of therapeutic potential, including antibacterial, antifungal, and kinase inhibitory activities.[1] The strategic placement of reactive functional groups on this core structure allows for extensive chemical modifications, making it an attractive platform for drug discovery and development.
This compound serves as a crucial intermediate in the synthesis of these complex derivatives. The two chlorine atoms provide reactive sites for nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of libraries of novel compounds for biological screening. This guide outlines a reliable synthetic route to this important building block and provides a summary of its key characteristics.
Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the condensation of 2,3-diaminopyridine with diethyl oxalate to form the intermediate, pyrido[2,3-b]pyrazine-2,3-dione. This intermediate is subsequently chlorinated using a suitable agent, such as phosphorus oxychloride, to yield the final product.
Experimental Protocols
Synthesis of Pyrido[2,3-b]pyrazine-2,3-dione
This procedure is based on the general condensation reaction between o-diamines and oxalate esters.
Materials:
-
2,3-Diaminopyridine
-
Diethyl oxalate
-
Ethanol
Procedure:
-
A mixture of 2,3-diaminopyridine (1 equivalent) and diethyl oxalate (1.1 equivalents) in ethanol is heated at reflux for 4-6 hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield pyrido[2,3-b]pyrazine-2,3-dione as a solid.
Synthesis of this compound
This protocol is adapted from the chlorination of a structurally related bromo-substituted analog.[2]
Materials:
-
Pyrido[2,3-b]pyrazine-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
Procedure:
-
To a sealed reaction vessel, add pyrido[2,3-b]pyrazine-2,3-dione (1 equivalent), phosphorus oxychloride (excess, e.g., 5-10 equivalents), and pyridine (1 equivalent).
-
The reaction mixture is heated to 160°C for 2-4 hours.
-
After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice.
-
The aqueous solution is neutralized with a suitable base, such as sodium carbonate solution, to a pH of 8-9.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Characterization Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N₃ | [3] |
| Molecular Weight | 200.02 g/mol | [3] |
| Appearance | White to off-white powder | - |
| Melting Point | 138-140 °C (for 7-bromo analog) | [2] |
| CAS Number | 25710-18-3 | [4] |
Spectral Data
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the pyridine ring.
¹³C NMR (Predicted): The carbon NMR spectrum will show seven distinct signals corresponding to the carbons of the fused ring system.
Mass Spectrometry (Predicted ESI-MS): [6]
-
[M+H]⁺: m/z 199.97768
-
[M+Na]⁺: m/z 221.95962
Role in Drug Discovery and Development
This compound is a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The chlorine atoms at the 2 and 3 positions are excellent leaving groups for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine, alcohol, and thiol functionalities. This facilitates the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
The pyrido[2,3-b]pyrazine core has been identified as a key pharmacophore in compounds targeting a variety of diseases. For instance, derivatives have been investigated for their potential as:
-
Antibacterial and Antifungal Agents: The scaffold has been shown to be a promising starting point for the development of new anti-infective drugs.[1]
-
Kinase Inhibitors: The structural features of the pyrido[2,3-b]pyrazine ring system are suitable for interaction with the ATP-binding site of various kinases, which are important targets in oncology and inflammatory diseases.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and materials science. The synthetic route presented in this guide is straightforward and scalable, providing a reliable method for accessing this important building block. The characterization data, though partially based on predictions and analogies to similar structures, provides a solid foundation for its identification and use in further synthetic transformations. The continued exploration of the chemical space around the pyrido[2,3-b]pyrazine scaffold is expected to yield novel molecules with important biological and material properties.
References
- 1. Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H3Cl2N3 | CID 11788868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scilit.com [scilit.com]
- 6. PubChemLite - this compound (C7H3Cl2N3) [pubchemlite.lcsb.uni.lu]
A Technical Guide to 2,3-Dichloropyrido[2,3-b]pyrazine: A Core Heterocyclic Scaffold for Advanced Synthesis and Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 2,3-Dichloropyrido[2,3-b]pyrazine (CAS No. 25710-18-3), a pivotal heterocyclic intermediate in modern medicinal chemistry and materials science. The document elucidates its chemical identity, physicochemical properties, and established synthetic pathways. A core focus is placed on the compound's reactivity, particularly its utility in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, which underpins its value as a versatile molecular scaffold. Furthermore, we explore its application in the development of novel therapeutic agents, including kinase and viral polymerase inhibitors. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic application of this potent building block.
Chemical Identity and Physicochemical Properties
This compound is a fused heterocyclic compound featuring a pyridine ring fused to a pyrazine ring, with two chlorine atoms substituted on the pyrazine moiety.[1] This arrangement creates an electron-deficient aromatic system, which is central to its chemical reactivity.[2]
IUPAC Name: this compound[3] CAS Number: 25710-18-3[3][4] Molecular Formula: C₇H₃Cl₂N₃[3][4] Molecular Weight: 200.02 g/mol [3][4][5]
The structure and key identifiers are presented below:
Caption: 2D Structure and Chemical Identifiers.
A summary of its key physicochemical properties is provided in the table below. These parameters are crucial for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Appearance | White powder | [6] |
| Purity | Typically ≥97-99% | [1][5] |
| Melting Point | ~103.4 °C (Predicted) | |
| Boiling Point | ~282.3 °C at 760 mmHg (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 38.67 Ų | |
| logP | 2.33 (Predicted) | [4] |
| Storage Conditions | 4°C, stored under nitrogen, sealed in dry environment | [4][5] |
Synthesis and Mechanistic Insights
The synthesis of the pyrido[2,3-b]pyrazine core is foundational to accessing its derivatives. While multiple specific routes exist, a common and logical strategy involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound or its equivalent, followed by chlorination.
The causality behind this approach lies in the nucleophilicity of the amino groups on the pyridine ring, which readily attack the electrophilic carbonyl carbons to form the pyrazine ring in a double condensation reaction. Subsequent chlorination, often using strong reagents like phosphorus oxychloride (POCl₃), is effective due to the electron-rich nature of the resulting dihydroxypyrido[2,3-b]pyrazine intermediate, which facilitates electrophilic substitution to install the chloro groups.
Representative Synthetic Workflow
A generalized, high-yield protocol is outlined below. This self-validating system ensures the formation of the desired scaffold, which can be confirmed at each stage using standard analytical techniques.
-
Step 1: Condensation Reaction. Pyridine-2,3-diamine is reacted with oxalic acid in the presence of a dehydrating agent (e.g., polyphosphoric acid or heat in a high-boiling solvent) to form pyrido[2,3-b]pyrazine-2,3-dione.
-
Step 2: Chlorination. The resulting dione intermediate is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF), to yield this compound.
-
Step 3: Purification. The crude product is purified via recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography to yield the final product with high purity.
Caption: Generalized synthetic workflow for this compound.
Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic methods. The expected data provides a reliable fingerprint for the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring portion of the molecule. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
-
¹³C NMR: The spectrum will display seven unique carbon signals. The two carbons bearing chlorine atoms will be significantly downfield, and their chemical shifts are characteristic of halogenated aromatic systems.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) cluster with a characteristic isotopic pattern for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The exact mass should correspond to the molecular formula C₇H₃Cl₂N₃.[4][7]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic heterocyclic system (typically in the 1400-1600 cm⁻¹ region) and C-Cl stretching vibrations (usually below 800 cm⁻¹).
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the high reactivity of its two chlorine atoms.[2] The electron-withdrawing nature of the pyrazine and pyridine nitrogens renders the C2 and C3 positions highly electrophilic and thus susceptible to nucleophilic attack. This makes the compound an excellent substrate for two major classes of reactions essential to modern drug discovery.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be sequentially or simultaneously displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of diverse functional groups and the construction of large compound libraries.[2] The regioselectivity of sequential substitutions can often be controlled by reaction conditions (temperature, stoichiometry).
-
Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bonds serve as effective handles for various transition-metal-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2] This enables the formation of C-C and C-heteroatom bonds, providing access to complex molecular architectures that are otherwise difficult to synthesize.
Caption: Key reactivity pathways of this compound.
Applications in Medicinal Chemistry and Drug Discovery
The pyrido[2,3-b]pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] this compound serves as a key starting material for accessing these derivatives.[6] Its derivatives have shown promise across several therapeutic areas.
-
Antiviral Agents: A notable application is in the development of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[9] By substituting the chloro groups with carefully selected moieties, researchers have developed compounds with potent antiviral activity and improved safety profiles, such as reduced inhibition of the hERG potassium ion channel, a common source of cardiotoxicity.[9]
-
Antibacterial Agents: The core structure has been investigated for developing new antibacterial agents to combat rising antibiotic resistance. Modifications at the 2 and 3 positions influence the minimum inhibitory concentrations (MICs) against various bacterial strains.[8]
-
Kinase Inhibitors: The scaffold is suitable for designing inhibitors of protein kinases, which are crucial targets in oncology and inflammation. The heterocyclic system can form key hydrogen bond interactions within the ATP-binding pocket of kinases.
-
Other Applications: The unique electronic properties of pyrido[2,3-b]pyrazine derivatives also make them candidates for materials science applications, such as in nonlinear optics and organic electronics.[10][11][12]
Caption: Role of the scaffold in a typical drug discovery campaign.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3]
-
Recommended Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen to prevent degradation.[4][5]
Conclusion
This compound is a high-value building block whose strategic importance in advanced organic synthesis is well-established. Its predictable reactivity, particularly in SNAr and cross-coupling reactions, provides a reliable and versatile platform for creating molecular diversity. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and chemical behavior is essential for unlocking its full potential in the development of novel, high-impact molecules. As research continues, the applications of this powerful heterocyclic scaffold are poised to expand even further.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H3Cl2N3 | CID 11788868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound - CAS:25710-18-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. PubChemLite - this compound (C7H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
physical and chemical properties of 2,3-Dichloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloropyrido[2,3-b]pyrazine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its unique structure, featuring a fused pyridine and pyrazine ring system with two reactive chlorine atoms, makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physical and chemical properties, reactivity, and its role in the development of biologically active compounds.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound. It is important to note that some of these values are predicted through computational methods due to a lack of extensive experimental data in publicly available literature.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N₃ | PubChem[1] |
| Molecular Weight | 200.02 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid (Predicted) | --- |
| Melting Point | 151-155 °C | Commercial Supplier Data |
| Boiling Point | Not available | --- |
| Solubility | Soluble in many common organic solvents | General knowledge |
Table 2: Identification and Structural Information
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 25710-18-3 | PubChem[1] |
| Canonical SMILES | C1=CC2=C(N=C1)N=C(C(=N2)Cl)Cl | PubChem[1] |
| InChI Key | HWJDFFLZOOKZNL-UHFFFAOYSA-N | PubChem[1] |
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by the two chlorine atoms on the pyrazine ring. These chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is the cornerstone of its utility as a synthetic intermediate.
General Reactivity
The electron-withdrawing nature of the nitrogen atoms in the pyrazine and pyridine rings makes the carbon atoms attached to the chlorine atoms electrophilic and thus prone to attack by nucleophiles. Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Synthesis
References
Spectroscopic Profile of 2,3-Dichloropyrido[2,3-b]pyrazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 2,3-Dichloropyrido[2,3-b]pyrazine (CAS No: 25710-18-3).[1][2][3][4] While a valuable building block in medicinal chemistry and material science, publicly available experimental spectroscopic data is limited. This document compiles the available predicted data and outlines the standard methodologies for acquiring such data.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Structure:
/ \ / C---C----N / \ / \ / C---C----C \ / / N==CH \ / CH
CH
Spectroscopic Data
A thorough search of scientific literature and chemical databases indicates a scarcity of experimentally derived NMR and IR data for this compound. However, predicted mass spectrometry data is available and presented below.
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.97768 |
| [M+Na]⁺ | 221.95962 |
| [M-H]⁻ | 197.96312 |
| [M+NH₄]⁺ | 217.00422 |
| [M+K]⁺ | 237.93356 |
| [M]⁺ | 198.96985 |
| [M]⁻ | 198.97095 |
Data sourced from predicted values.[5]
Experimental Protocols
The following sections detail the standard experimental methodologies that would be employed to acquire the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of atomic nuclei.
-
¹H NMR (Proton NMR):
-
Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
Data Acquisition: A standard proton pulse program would be used. Key parameters to be set include the spectral width, number of scans (typically 8-64), relaxation delay, and acquisition time.
-
Data Processing: The resulting free induction decay (FID) would be Fourier transformed, phased, and baseline corrected. Chemical shifts would be referenced to the solvent peak or TMS.
-
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrumentation: The experiment would be performed on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) would be used to simplify the spectrum and provide information on the number of attached protons to each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay are generally necessary.
-
Data Processing: Similar to ¹H NMR, the FID would be processed to yield the final spectrum, with chemical shifts referenced to the deuterated solvent.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound powder would be placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound would be prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) would be used.
-
Data Acquisition: The sample solution would be introduced into the ion source. For high-resolution mass spectrometry (HRMS), the instrument would be calibrated to ensure high mass accuracy. Data would be collected in either positive or negative ion mode.
-
Data Processing: The resulting mass spectrum would be analyzed to identify the molecular ion peak and other characteristic fragment ions. For HRMS data, the measured mass would be used to determine the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or purified chemical compound.
References
X-ray Crystal Structure Analysis of 2,3-Dichloropyrido[2,3-b]pyrazine: A Technical Overview
Disclaimer: As of December 2025, a public domain record of the single-crystal X-ray diffraction analysis for 2,3-Dichloropyrido[2,3-b]pyrazine could not be located. Consequently, this document serves as a generalized technical guide based on established methodologies for similar heterocyclic compounds. The experimental details and crystallographic data presented herein are illustrative and should not be considered as experimentally verified data for the title compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic properties and potential as a scaffold for the synthesis of more complex molecules. The precise determination of its three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its chemical reactivity, intermolecular interactions, and structure-activity relationships. This guide outlines the typical experimental and computational workflow for such an analysis.
Synthesis and Crystallization
The synthesis of this compound is a critical first step. A plausible synthetic route would involve the condensation of 2,3-diaminopyridine with an appropriate dichlorinated two-carbon synthon.
Experimental Protocol: Synthesis (Illustrative)
-
Reaction Setup: To a solution of 2,3-diaminopyridine in a suitable solvent (e.g., ethanol or acetic acid), an equimolar amount of a dichlorinated precursor is added.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period to ensure complete conversion.
-
Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield high-purity crystals suitable for X-ray diffraction.
Crystal Growth:
Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Vapor diffusion of a non-solvent into a solution of the compound is another common technique.
Caption: Workflow for the synthesis and crystallization of this compound.
X-ray Diffraction Analysis
The core of the structural analysis lies in the single-crystal X-ray diffraction experiment.
Experimental Protocol: X-ray Data Collection and Structure Refinement (General)
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Processing: The raw diffraction data are processed to yield a set of reflection intensities.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data (Illustrative)
The following tables present a hypothetical summary of the crystallographic data for this compound. This data is for illustrative purposes only.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₇H₃Cl₂N₃ |
| Formula Weight | 200.03 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | 4 |
| Density (calculated) (Mg/m³) | [Value] |
| Absorption Coefficient (mm⁻¹) | [Value] |
| F(000) | [Value] |
| Theta range for data collection (°) | [Value] |
| Reflections collected | [Value] |
| Independent reflections | [Value] [R(int) = Value] |
| Goodness-of-fit on F² | [Value] |
| Final R indices [I>2sigma(I)] | R₁ = [Value], wR₂ = [Value] |
| R indices (all data) | R₁ = [Value], wR₂ = [Value] |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Degree (°) |
| Cl(1)-C(2) | [Value] | N(1)-C(2)-C(3) | [Value] |
| Cl(2)-C(3) | [Value] | C(2)-C(3)-N(4) | [Value] |
| N(1)-C(2) | [Value] | C(3)-N(4)-C(4a) | [Value] |
| C(3)-N(4) | [Value] | N(1)-C(8a)-C(4a) | [Value] |
| ... | [Value] | ... | [Value] |
Molecular and Crystal Packing Structure (Conceptual)
The analysis would reveal the precise molecular geometry, including the planarity of the fused ring system and the orientation of the chloro substituents. The crystal packing would likely be stabilized by a combination of van der Waals forces and potentially weak C-H···N or C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide outlines the standard procedures and expected outcomes of a single-crystal X-ray diffraction study. Such an analysis would provide invaluable, atom-level insights into the structural characteristics of this compound, which is crucial for its rational application in drug design and materials science. Further research is warranted to isolate and structurally characterize this compound to provide the definitive data required by the scientific community.
An In-depth Technical Guide to the Solubility of 2,3-Dichloropyrido[2,3-b]pyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility in Drug Discovery
2,3-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its fused pyridine and pyrazine ring system, functionalized with two chlorine atoms, provides a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] The chlorine substituents serve as key reactive sites for introducing further molecular complexity, making it a valuable starting material for creating diverse compound libraries.[2] However, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges, one of the most fundamental being its solubility.
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's lifecycle.[3] It directly impacts bioavailability, formulation development, and the overall feasibility of a compound's progression through the drug discovery pipeline. A comprehensive understanding of the solubility of this compound in various organic solvents is therefore not merely academic; it is a cornerstone of efficient and effective drug development.
This technical guide provides an in-depth exploration of the solubility of this compound. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide will leverage theoretical principles, data from structurally similar compounds, and established experimental methodologies to provide a robust framework for researchers.
Physicochemical Properties of this compound: A Predictive Overview
To understand the solubility of this compound, we must first examine its inherent physicochemical properties. These properties offer valuable clues to its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N₃ | [4][5] |
| Molecular Weight | ~200.02 g/mol | [4][5] |
| Predicted Melting Point | ~103.39 °C | |
| Predicted Boiling Point | ~282.3 °C | |
| Predicted Density | ~1.6 g/cm³ | |
| Predicted LogP | 2.3316 | [5] |
| Topological Polar Surface Area (TPSA) | 38.67 Ų | [5] |
The predicted LogP value of 2.3316 suggests that this compound possesses a moderate degree of lipophilicity. This indicates a preference for non-polar or weakly polar organic solvents over water. The TPSA of 38.67 Ų points to the presence of polar nitrogen atoms in the heterocyclic system, which can engage in dipole-dipole interactions and potentially hydrogen bonding with protic solvents, although the molecule itself lacks hydrogen bond donors.[5]
Theoretical Framework: The Energetics of Dissolution
The dissolution of a solid solute in a liquid solvent is governed by a delicate balance of intermolecular forces. The overall process can be conceptually broken down into three steps:
-
Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal.
-
Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For a compound to dissolve, the energy released from solute-solvent interactions should ideally compensate for the energy required to break the solute-solute and solvent-solvent interactions.
The principle of "like dissolves like" is a useful heuristic. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the physicochemical properties of this compound, with its combination of a polar heterocyclic core and non-polar chloro-aromatic character, its solubility is expected to be nuanced and highly dependent on the specific nature of the organic solvent.
Solubility Profile: An Illustrative Example with a Structurally Related Compound
| Temperature (K) | Methanol | Ethanol | Dichloromethane | Ethyl Acetate |
| 278.15 | 0.00345 | 0.00215 | 0.00112 | 0.00156 |
| 283.15 | 0.00421 | 0.00268 | 0.00145 | 0.00198 |
| 288.15 | 0.00512 | 0.00331 | 0.00185 | 0.00249 |
| 293.15 | 0.00623 | 0.00408 | 0.00236 | 0.00312 |
| 298.15 | 0.00758 | 0.00501 | 0.00299 | 0.00389 |
| 303.15 | 0.00921 | 0.00615 | 0.00378 | 0.00483 |
| 308.15 | 0.01118 | 0.00753 | 0.00476 | 0.00598 |
| 313.15 | 0.01356 | 0.00921 | 0.00598 | 0.00738 |
| 318.15 | 0.01642 | 0.01125 | 0.00749 | 0.00908 |
| 323.15 | 0.01985 | 0.01372 | 0.00936 | 0.01115 |
| 328.15 | 0.02395 | 0.01671 | 0.01168 | 0.01367 |
| 333.15 | 0.02885 | 0.02031 | 0.01452 | 0.01673 |
Analysis of the Data:
-
Effect of Temperature: For all solvents, the solubility of 4-amino-3,6-dichloropyridazine increases with increasing temperature. This indicates that the dissolution process is endothermic.
-
Solvent Polarity: The highest solubility is observed in methanol, a polar protic solvent. This suggests that the polar nature of the pyridazine ring and the amino group plays a significant role in the solvation process, likely through hydrogen bonding and dipole-dipole interactions. The solubility generally decreases with decreasing solvent polarity (Methanol > Ethanol > Ethyl Acetate > Dichloromethane).
Extrapolation to this compound:
While the amino group in the analogue will contribute to higher polarity and hydrogen bonding potential, the general trends observed are likely to be similar for this compound. We can hypothesize that it will exhibit moderate solubility in polar aprotic solvents like acetone and ethyl acetate, and lower solubility in non-polar solvents like hexane. Its solubility in alcohols will depend on the balance between the polarity of the hydroxyl group and the non-polar alkyl chain.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable way to determine the solubility of this compound is through experimental measurement. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7]
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid in the solvent has reached a constant value.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.
-
Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Data Analysis:
The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Factors Influencing Solubility: A Deeper Dive
Several factors can significantly influence the solubility of this compound in organic solvents:
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding (protic solvents like alcohols) may enhance the solubility of this compound by interacting with the nitrogen atoms in the heterocyclic rings.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
Caption: Key factors influencing the solubility of this compound.
Conclusion and Future Directions
A thorough understanding of the solubility of this compound in organic solvents is indispensable for its successful application in drug discovery and development. While a comprehensive dataset of its solubility in a wide array of organic solvents is yet to be established in the public domain, this guide has provided a robust framework based on theoretical principles, analysis of a structurally similar compound, and a detailed experimental protocol.
For researchers working with this important heterocyclic intermediate, the experimental determination of its solubility in solvents relevant to their specific synthetic and formulation needs is strongly recommended. Such data will not only facilitate the optimization of reaction conditions and purification processes but will also provide critical insights for the formulation of potential drug candidates derived from this versatile scaffold. Future work should focus on generating and disseminating a comprehensive and curated database of the solubility of this compound in a variety of pharmaceutically relevant solvents.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. This compound | C7H3Cl2N3 | CID 11788868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide on the Stability and Degradation Pathways of 2,3-Dichloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature does not contain comprehensive stability and degradation studies specifically for 2,3-Dichloropyrido[2,3-b]pyrazine. This guide is therefore based on the known chemical properties of the molecule, principles of organic chemistry, and established methodologies for forced degradation studies in the pharmaceutical industry. The degradation pathways and experimental protocols described herein are predictive and should be adapted and validated experimentally.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile synthetic intermediate.[1] Its robust molecular structure, featuring a pyrido[2,3-b]pyrazine core functionalized with two reactive chlorine atoms, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Understanding the stability and degradation pathways of this intermediate is crucial for ensuring the quality, safety, and efficacy of any final product derived from it. This technical guide provides a predictive overview of the stability of this compound and outlines the methodologies for its investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25710-18-3 | [1][2] |
| Molecular Formula | C₇H₃Cl₂N₃ | [1][2][3] |
| Molecular Weight | 200.02 g/mol | [1][2][3] |
| Appearance | White powder | [1][2] |
| Melting Point (Predicted) | ~103.39°C | [2] |
| Boiling Point (Predicted) | ~282.3°C at 760 mmHg | [2] |
| Density (Predicted) | ~1.6 g/cm³ | [2] |
Predicted Degradation Pathways
The presence of two chlorine atoms on the electron-deficient pyrazine ring suggests that this compound is susceptible to nucleophilic substitution reactions. This is the most probable primary degradation pathway under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a likely degradation pathway, particularly under acidic or basic conditions. The chlorine atoms can be displaced by hydroxide ions or water molecules.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the nitrogen atoms in the ring system would further activate the molecule towards nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the highly nucleophilic hydroxide ion would directly attack the carbon atoms bonded to the chlorine atoms.
The degradation is expected to proceed in a stepwise manner, first yielding 2-chloro-3-hydroxypyrido[2,3-b]pyrazine, followed by the formation of 2,3-dihydroxypyrido[2,3-b]pyrazine.
Caption: Predicted Hydrolytic Degradation Pathway.
Oxidative Degradation
The pyrido[2,3-b]pyrazine ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of nitrogen atoms could direct oxidation to these sites.
Caption: Predicted Oxidative Degradation Pathway.
Photolytic Degradation
Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. Upon exposure to UV light, this compound may undergo dechlorination, leading to the formation of monochloro and unsubstituted pyrido[2,3-b]pyrazine.
Caption: Predicted Photolytic Degradation Pathway.
Experimental Protocols for Forced Degradation Studies
To experimentally determine the stability and degradation pathways, a series of forced degradation studies should be conducted. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH).
General Experimental Workflow
Caption: General Workflow for Forced Degradation Studies.
Preparation of Stock and Sample Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Sample Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.
Hydrolytic Degradation Protocol
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the stock solution with purified water.
-
Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
Oxidative Degradation Protocol
-
Procedure: Mix the stock solution with a 3% solution of hydrogen peroxide.
-
Conditions: Keep the solution at room temperature and collect samples at various time points.
Photolytic Degradation Protocol
-
Procedure: Expose the sample solution in a photostability chamber to UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: Protect a parallel sample from light to serve as a dark control.
Thermal Degradation Protocol
-
Procedure: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C).
-
Conditions: Collect samples at various time points and dissolve in a suitable solvent for analysis.
Analytical Methodology
A stability-indicating HPLC method is required to separate the parent compound from its degradation products.
Table 2: Suggested HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
For the identification of degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique.
Data Presentation and Interpretation
Quantitative data from the forced degradation studies should be summarized in tables to facilitate comparison of the stability of this compound under different stress conditions.
Table 3: Example of Data Summary for Forced Degradation Studies
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |
| 8 | 92.5 | 5.2 | ND | 7.5 | 97.7 | |
| 24 | 85.1 | 10.3 | 1.1 | 14.9 | 96.5 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |
| 8 | 88.3 | 8.9 | ND | 11.7 | 97.2 | |
| 24 | 75.6 | 18.2 | 2.3 | 24.4 | 96.1 | |
| 3% H₂O₂, RT | 0 | 100.0 | ND | ND | ND | 100.0 |
| 24 | 95.2 | 2.1 | ND | 4.8 | 97.3 | |
| Photolysis | 24 | 98.1 | ND | 1.5 | 1.9 | 99.6 |
| Thermal, 80°C | 24 | 99.5 | ND | ND | 0.5 | 100.0 |
ND: Not Detected; RT: Room Temperature. Data are hypothetical.
Conclusion
References
Synthesis of 2,3-Dichloropyrido[2,3-b]pyrazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthesis of 2,3-Dichloropyrido[2,3-b]pyrazine, a critical heterocyclic intermediate in the development of pharmaceuticals and other advanced materials. This document details the primary synthetic routes, providing explicit experimental protocols, quantitative data, and visual representations of the chemical transformations involved.
Introduction
This compound is a versatile chemical building block utilized in the synthesis of a wide array of complex organic molecules.[1][2] Its unique molecular structure, featuring a fused pyridine and pyrazine ring system with two reactive chlorine atoms, makes it an ideal scaffold for the development of novel therapeutic agents and functional materials. The strategic importance of this compound necessitates reliable and efficient synthetic methodologies. This guide focuses on a prevalent and effective two-step synthesis beginning with the condensation of 2,3-diaminopyridine with a dicarbonyl compound, followed by a robust chlorination procedure.
Core Synthetic Pathway
The most common and efficient synthesis of this compound proceeds through a two-step process:
-
Formation of the Pyrido[2,3-b]pyrazine-2,3-dione Intermediate: This initial step involves the condensation of 2,3-diaminopyridine with an oxalic acid derivative to form the core heterocyclic ring system.
-
Chlorination of the Dione Intermediate: The resulting dihydroxy derivative is then chlorinated to yield the final this compound product.
This pathway is illustrated in the following diagram:
Experimental Protocols
Step 1: Synthesis of Pyrido[2,3-b]pyrazine-2,3-dione
This procedure is based on the synthesis of the analogous 7-bromo derivative, which follows the same fundamental reaction of condensing a diaminopyridine with oxalic acid.[3]
Reaction:
Methodology:
While a specific detailed protocol for the non-brominated compound was not found in the immediate literature, a general procedure can be inferred from the synthesis of similar compounds.[3]
-
A mixture of 2,3-diaminopyridine and a molar equivalent of oxalic acid is prepared.
-
The reaction is typically carried out in a suitable solvent, such as a high-boiling point alcohol or under acidic conditions to facilitate the condensation and subsequent cyclization.
-
The reaction mixture is heated to reflux for a period sufficient to ensure complete reaction, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization to yield pure Pyrido[2,3-b]pyrazine-2,3-dione.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2,3-diaminopyridine | [3] |
| Reagent | Oxalic Acid | [3] |
| Product | 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | [3] |
| Yield | Not explicitly stated | [3] |
Note: The yield for the non-brominated analogue is expected to be comparable.
Step 2: Chlorination of Pyrido[2,3-b]pyrazine-2,3-dione
This step employs a robust and high-yielding chlorination procedure using phosphorus oxychloride (POCl₃).[1]
Reaction:
Methodology:
A solvent-free, large-scale chlorination method has been reported to be highly efficient.[1] The following protocol is adapted from the synthesis of 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine.
-
To a 150 mL Teflon-lined stainless steel reactor, add the dihydroxy-containing substrate (e.g., 2,3-dihydroxy-7-bromo pyrido[2,3-b]pyrazine, 73.0 g, 0.3 moles).
-
Add phosphorus oxychloride (POCl₃, 54 mL, 0.6 moles), corresponding to one equivalent per hydroxyl group.
-
Add pyridine (24.3 mL, 0.3 moles) as a base.
-
Seal the reactor and heat to 160 °C for 2 hours.
-
After cooling, the reaction mixture is carefully quenched with ice-water.
-
The resulting precipitate is collected by filtration.
-
The solid product is washed with water and dried to afford the chlorinated product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,3-dihydroxy-7-bromo pyrido[2,3-b]pyrazine | [1] |
| Reagent | POCl₃ (2 equivalents) | [1] |
| Base | Pyridine (1 equivalent) | [1] |
| Temperature | 160 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Product | 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine | [1] |
| Yield | 94% | [1] |
| Purity | 98% | [1] |
| Melting Point | 138–140 °C | [1] |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of a pyrido[2,3-b]pyrazine-2,3-dione intermediate followed by a highly efficient chlorination step. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important heterocyclic compound. The robust nature of the chlorination step, in particular, allows for large-scale production with high yields and purity, facilitating its application in further synthetic endeavors.
References
A Technical Guide to the Computational Modeling of 2,3-Dichloropyrido[2,3-b]pyrazine Electronic Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies used to model the electronic properties of the 2,3-Dichloropyrido[2,3-b]pyrazine core and its derivatives. Due to a lack of specific computational studies on the parent this compound, this document leverages findings from research on its substituted analogues to infer the electronic characteristics of the core structure. The primary computational method discussed is Density Functional Theory (DFT), a powerful tool for predicting the electronic behavior of complex organic molecules.
Introduction to this compound
The pyrido[2,3-b]pyrazine scaffold is a significant heterocyclic system in medicinal chemistry and materials science, known for its diverse biological activities and promising photophysical properties.[1][2] The introduction of chloro-substituents at the 2 and 3 positions creates an electron-deficient core, this compound, which serves as a versatile building block for the synthesis of novel compounds with tailored electronic and biological functions.[3] Understanding the electronic properties of this core structure is crucial for the rational design of new drug candidates and functional materials.
Computational Methodology: Density Functional Theory (DFT)
The primary computational approach for investigating the electronic properties of pyrido[2,3-b]pyrazine derivatives is Density Functional Theory (DFT).[4][5][6] This method offers a good balance between computational cost and accuracy for medium to large-sized organic molecules.
Typical Computational Protocol
A standard protocol for DFT calculations on pyrido[2,3-b]pyrazine systems involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
Calculation of Electronic Properties: Once the optimized geometry is confirmed, a single-point energy calculation is performed to determine the electronic properties of the molecule.
A commonly employed level of theory for these calculations is the B3LYP hybrid functional combined with the 6-31G(d,p) basis set.[4][5]
Key Electronic Properties and Their Significance
The electronic properties of a molecule govern its reactivity, stability, and interactions with other molecules and with light. For drug development and materials science, the following parameters are of particular interest:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
-
Dipole Moment (µ): The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and its ability to engage in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with biological targets.
Quantitative Data for Pyrido[2,3-b]pyrazine Derivatives
The following tables summarize key electronic properties calculated for various derivatives of pyrido[2,3-b]pyrazine, as reported in the scientific literature. It is important to note that these values are for substituted analogues and serve as an approximation for the electronic properties of the parent this compound.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Pyrido[2,3-b]pyrazine Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Derivative 1 | -5.34 to -5.97 | -3.61 to -3.70 | 1.67–2.36 |
| Derivative 2 | Not Reported | Not Reported | 3.444 |
| Pyrido(2,3-b)pyrazine-2,3-diol | Not Reported | Not Reported | 4.71 |
Data sourced from studies on various donor-acceptor substituted pyrido[2,3-b]pyrazines. The specific substituents significantly influence the electronic properties.[2][4][7]
Table 2: Global Reactivity Descriptors of a Pyrido[2,3-b]pyrazine Derivative
| Parameter | Value |
| Hardness (η) (eV) | 1.722 |
| Softness (S) (eV-1) | 0.290 |
These values are for a specific derivative and are indicative of its reactivity.[4]
Experimental Protocols
While computational modeling provides valuable insights, experimental validation is crucial. The cited literature frequently mentions the use of the following spectroscopic techniques for the characterization of synthesized pyrido[2,3-b]pyrazine derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and connectivity of atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule.
Detailed experimental protocols for the determination of electronic properties (e.g., via cyclic voltammetry or UV-Vis spectroscopy) were not extensively described in the reviewed literature for the core this compound.
Visualizations
The following diagrams illustrate the typical workflow for the computational modeling of the electronic properties of a molecule like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C7H3Cl2N3 | CID 11788868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 2,3-Dichloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2,3-Dichloropyrido[2,3-b]pyrazine as a substrate in Suzuki-Miyaura cross-coupling reactions. The pyrido[2,3-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to selectively functionalize it at the 2- and 3-positions opens up a vast chemical space for the development of novel therapeutics.[1][2]
While specific literature on the Suzuki coupling of this compound is not extensively documented, the protocols and data presented herein are based on established methodologies for structurally similar di-chloro aza-heterocycles, such as dichloropyrazines, dichloropyridines, and dichloropyrimidines.[3][4][5] The reactivity of the two chlorine atoms on the pyrido[2,3-b]pyrazine core may differ, allowing for the potential for selective mono- or di-substitution by carefully controlling reaction conditions.
I. Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[6] This reaction is widely favored in pharmaceutical and materials science due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[6] The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
II. Regioselectivity Considerations
For di-chloro aza-heterocycles, the regioselectivity of the Suzuki coupling is a critical aspect. The relative reactivity of the chlorine atoms is influenced by the electronic and steric environment within the molecule. In many di-chloro N-heterocycles, substitution does not always occur at the most electron-deficient position. For instance, in 2,4-dichloropyrimidines, the initial Suzuki coupling preferentially occurs at the C4 position.[4] The choice of palladium catalyst, ligand, and reaction conditions can be strategically employed to control the regioselectivity of the coupling reaction, potentially allowing for the selective functionalization of either the C2 or C3 position of this compound.[7][8] Ligand choice, in particular, has been demonstrated to switch the site of reaction in substrates like 3,5-dichloropyridazine.[7][8]
III. Quantitative Data Summary for Analogous Dichloro-Heterocycles
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various di-chloro aza-heterocycles with arylboronic acids. This data serves as a valuable reference for optimizing the reaction conditions for this compound.
| Entry | Dichloro-Heterocycle | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71[5] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 (MW) | 0.25 | >95[3] |
| 4 | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 (C3-selective)[8] |
| 5 | 3,5-Dichloropyridazine | Phenylboronic acid | Pd₂(dba)₃ (5) / QPhos (10) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 (C5-selective)[8] |
| 6 | 2,4-Dichloropyridine | Arylboronic acids | Pd/IPr | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 60-90 (C4-selective)[9] |
Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: General Procedure for Mono-Arylation of this compound (Conventional Heating)
This protocol is adapted from established procedures for the mono-arylation of dichloropyrimidines and dichloropyrazines.[5] Optimization of the reaction time, temperature, and stoichiometry of the boronic acid may be required.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Di-Arylation of this compound (Microwave Irradiation)
This protocol is based on microwave-assisted Suzuki couplings of dichloropyrimidines and is designed to achieve di-substitution.[3]
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (1.1 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.025 mmol).
-
Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1 (steps 8-10).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C7H3Cl2N3 | CID 11788868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dichloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the selective monoamination of 2,3-Dichloropyrido[2,3-b]pyrazine via the Buchwald-Hartwig cross-coupling reaction. This protocol is designed to be a starting point for the synthesis of various amino-substituted pyrido[2,3-b]pyrazine derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties.[1]
The pyrido[2,3-b]pyrazine core is a key structural motif in various functional materials and pharmaceutical agents.[2] The ability to introduce amino substituents through C-N bond formation is a powerful strategy for tuning the properties of these molecules. The Buchwald-Hartwig amination is a versatile and widely used method for constructing aryl C-N bonds, offering a broad substrate scope and functional group tolerance.[3]
General Reaction Scheme
The Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source and a phosphine ligand, in the presence of a base.
Where Pyr represents the pyrido[2,3-b]pyrazine core.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For heteroaryl chlorides like this compound, careful optimization of these parameters is crucial.[4]
Table 1: Summary of Typical Buchwald-Hartwig Reaction Conditions for Heteroaryl Halides
| Parameter | Common Reagents and Conditions | Rationale and Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | Xantphos, BINAP, DavePhos, RuPhos | Bulky and electron-rich phosphine ligands are generally required to facilitate the catalytic cycle, especially for less reactive aryl chlorides.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the reductive elimination step. The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, particularly with challenging substrates. |
Experimental Protocol: Monoamination of this compound
This protocol provides a general procedure for the monoamination of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 - 0.05 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 - 0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide.
-
Solvent and Reagent Addition: Add anhydrous toluene to the Schlenk tube, followed by the amine.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired monoaminated product.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.
-
Toluene is a flammable and toxic solvent. Use in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Buchwald-Hartwig amination provides a robust method for the synthesis of mono-amino substituted pyrido[2,3-b]pyrazines from this compound. The provided protocol serves as a valuable starting point for researchers. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary to achieve high yields for a given amine substrate. This methodology opens avenues for the development of novel compounds for applications in drug discovery and materials science.
References
- 1. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
Synthesis of Novel Derivatives from 2,3-Dichloropyrido[2,3-b]pyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 2,3-dichloropyrido[2,3-b]pyrazine. This versatile scaffold is a key starting material for the development of compounds with potential therapeutic applications, particularly as kinase inhibitors. The protocols focus on two powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Introduction
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Notably, this heterocyclic system has been identified as a core component of potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The starting material, this compound, offers two reactive sites for functionalization, allowing for the systematic exploration of the chemical space and the development of structure-activity relationships (SAR).
Key Synthetic Strategies
The chlorine atoms at the C2 and C3 positions of the pyrido[2,3-b]pyrazine ring are amenable to substitution via palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions.
-
Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide variety of aryl and heteroaryl groups at the C2 and/or C3 positions by coupling with the corresponding boronic acids.
-
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, introducing diverse amino functionalities that can be crucial for biological activity and improving physicochemical properties.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of derivatives from dichloropyrazines and related chloro-heterocycles, providing a baseline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Dichloropyrazines with Arylboronic Acids
| Entry | Dihalopyrazine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 2,3-Dichloropyrazine | Phenylboronic acid (1 equiv) | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Chloro-3-phenylpyrazine | ~50 |
| 2 | 2,3-Dichloropyrazine | Phenylboronic acid (2.2 equiv) | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 2,3-Diphenylpyrazine | Good |
| 3 | 2,3-Dichloropyrazine | 2,6-Dimethylphenylboronic acid (excess) | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 2-Chloro-3-(2,6-dimethylphenyl)pyrazine | Moderate |
| 4 | 2,5-Dichloropyrazine | Arylboronic acid (1.1 equiv) | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 2-Aryl-5-chloropyrazine | 60-85 |
Data adapted from analogous reactions on dichloropyrazines. Yields are indicative and may vary based on specific substrates and reaction conditions.[1]
Table 2: Buchwald-Hartwig Amination of Halo-pyridopyrazines and Related Heterocycles
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Various amines | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 12-24 | 7-Amino-2,3-diphenylpyrido[2,3-b]pyrazine derivatives | 60-90 | | 2 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu | Toluene | 80 | 4 | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | | 3 | Aryl Bromide | Secondary Amine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | N-Aryl amine | >95 |
Data adapted from reactions on similar heterocyclic systems. Yields are indicative and may vary.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Monosubstitution of this compound
This protocol is designed for the selective introduction of an aryl or heteroaryl group at one of the chlorine-bearing positions.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.0-1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.0-1.2 mmol), Pd(dppf)Cl₂ (0.03-0.05 mmol), and sodium carbonate (2.0-3.0 mmol).
-
Add a 3:1:1 mixture of toluene:ethanol:water (e.g., 6 mL toluene, 2 mL ethanol, 2 mL water).
-
Degas the reaction mixture by bubbling N₂ or Ar through the solvent for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.
Protocol 2: General Procedure for Buchwald-Hartwig Monoamination of this compound
This protocol describes the introduction of an amino group at one of the chloro positions.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or other suitable phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and the base (1.5-2.0 mmol) to a Schlenk flask.
-
Add anhydrous toluene or dioxane (5-10 mL).
-
Add the amine (1.0-1.2 mmol) followed by this compound (1.0 mmol).
-
Seal the flask and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired mono-aminated product.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Synthetic routes to novel pyrido[2,3-b]pyrazine derivatives.
PI3K/Akt/mTOR Signaling Pathway
Many pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for 2,3-Dichloropyrido[2,3-b]pyrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloropyrido[2,3-b]pyrazine is a versatile heterocyclic building block crucial in the field of medicinal chemistry. Its unique structural framework, featuring a fused pyridine and pyrazine ring system with reactive chlorine substituents, allows for diverse chemical modifications. This reactivity makes it an ideal scaffold for the synthesis of a wide array of biologically active molecules, including kinase inhibitors, and antimicrobial agents. These application notes provide an overview of its utility and detailed protocols for the synthesis and evaluation of its derivatives.
Applications in Medicinal Chemistry
The pyrido[2,3-b]pyrazine core is a key pharmacophore in numerous compounds targeting various pathological conditions. The presence of two chlorine atoms at the 2 and 3 positions offers sites for sequential and selective nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
Kinase Inhibitors
Derivatives of this compound have shown significant potential as inhibitors of various kinases, which are pivotal in cellular signaling pathways often dysregulated in cancer. By modifying the core structure, researchers have developed potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR pathway, both critical targets in oncology.
Antimicrobial Agents
The pyrido[2,3-b]pyrazine scaffold has also been explored for the development of novel antibacterial and antifungal agents. The ability to introduce different functional groups at the 2 and 3 positions allows for the fine-tuning of the antimicrobial spectrum and potency of these compounds.
Quantitative Data Summary
The following tables summarize the biological activities of various pyrido[2,3-b]pyrazine derivatives synthesized using this compound as a starting material or key intermediate.
Table 1: Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 7n | PC9 (Erlotinib-sensitive) | 0.09 | [1] |
| 7n | PC9-ER (Erlotinib-resistant) | 0.15 | [1] |
| 5a | MCF-7 (Breast adenocarcinoma) | 1.77 ± 0.1 | [2] |
| 5e | MCF-7 (Breast adenocarcinoma) | 1.39 ± 0.08 | [2] |
| 5a | HepG2 (Hepatic adenocarcinoma) | 2.71 ± 0.15 | [2] |
| 6b | HepG2 (Hepatic adenocarcinoma) | 2.68 | [2] |
Table 2: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |
| 1 (2,3-dithione) | Staphylococcus aureus | 0.078 | |
| 1 (2,3-dithione) | Bacillus cereus | 0.078 | |
| 1 (2,3-dithione) | Escherichia coli | 0.625 | |
| 1 (2,3-dithione) | Salmonella typhi | 1.25 | |
| Compound 2 | Staphylococcus aureus | 1.25 | |
| Compound 3 | Escherichia coli | 5 |
Experimental Protocols
Synthesis Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 2 and/or 3 positions of the pyrido[2,3-b]pyrazine core.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, acetonitrile/water, or toluene/ethanol)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial, add this compound (1 mmol), the desired arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 3 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at 100-120 °C for 15-30 minutes.
-
-
Work-up: After the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Biological Assay Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol details the procedure for evaluating the cytotoxic effects of synthesized pyrido[2,3-b]pyrazine derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, PC9)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
Synthesized pyrido[2,3-b]pyrazine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Biological Assay Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the method for determining the MIC of synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized pyrido[2,3-b]pyrazine compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as an indicator)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using an indicator like resazurin, add it to each well after incubation and observe the color change (blue to pink indicates growth). The MIC is the lowest concentration where the color remains blue.
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols: 2,3-Dichloropyrido[2,3-b]pyrazine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2,3-Dichloropyrido[2,3-b]pyrazine as a fundamental building block in the synthesis of advanced functional materials for organic electronics. Detailed protocols for key synthetic transformations and data on the properties of resulting materials are presented.
Introduction
This compound is a heterocyclic compound characterized by a pyrido[2,3-b]pyrazine core with two reactive chlorine atoms.[1] This electron-deficient aromatic system is a versatile precursor for the synthesis of a wide range of organic materials. The chlorine atoms are susceptible to nucleophilic aromatic substitution and act as excellent leaving groups in metal-catalyzed cross-coupling reactions, enabling the facile introduction of various functional groups.[1] This allows for the precise tuning of the electronic and photophysical properties of the final materials.
The primary application of this compound in materials science is as a core acceptor (A) unit in the design of donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) type molecules.[2][3] By attaching different electron-donating moieties to the this compound core, researchers can create materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[2][4][5]
Key Applications and Material Properties
Derivatives of this compound have been shown to exhibit a range of desirable properties for organic electronic devices, including high thermal stability, tunable emission colors, and ambipolar charge transport characteristics.[2][3] The following tables summarize the key photophysical and electrochemical properties of various donor-acceptor molecules synthesized from this compound.
Photophysical Properties of Pyrido[2,3-b]pyrazine Derivatives
| Donor Group | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Color of Emission | Reference |
| Diarylamine/Heterocyclic Amine | 412-485 | 486-624 | Blue to Red | [2] |
| Pyridin-2-yl | 394-449 | 477-582 | Blue to Orange | [4] |
Electrochemical Properties of Pyrido[2,3-b]pyrazine Derivatives
| Donor Group | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Diarylamine/Heterocyclic Amine | -5.34 to -5.97 | -3.61 to -3.70 | 1.67-2.36 | [2][3] |
| Pyridin-2-yl | -5.17 to -5.71 | -3.18 to -3.28 | 1.99-2.43 | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis of functional materials starting from this compound. Researchers should adapt these protocols to their specific substrates and reaction conditions.
Protocol 1: Buchwald-Hartwig C-N Coupling for the Synthesis of D-A-D Type Molecules
This protocol describes the synthesis of donor-acceptor-donor (D-A-D) molecules by the palladium-catalyzed cross-coupling of this compound with various amine donors.
Materials:
-
This compound
-
Appropriate amine donor (2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1 mmol), the amine donor (2.2 mmol), sodium tert-butoxide (2.5 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Buchwald-Hartwig Coupling Workflow:
Caption: Workflow for Buchwald-Hartwig C-N Coupling.
Protocol 2: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives
This protocol outlines a one-pot synthesis of more complex pyrido[2,3-b]pyrazine derivatives.
Materials:
-
Indane-1,3-dione
-
Substituted aromatic aldehyde
-
2-Aminopyrazine
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve indane-1,3-dione (1 mmol), the substituted aromatic aldehyde (1 mmol), and 2-aminopyrazine (1 mmol) in ethanol (15 mL).
-
Add p-Toluenesulfonic acid (20 mol%) to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent if necessary.
DOT Script for Multicomponent Synthesis Workflow:
Caption: Workflow for Multicomponent Synthesis.
Structure-Property Relationship
The versatility of the this compound core allows for the systematic tuning of material properties by varying the appended donor groups. This relationship is crucial for designing materials with specific characteristics for targeted applications.
DOT Script for Structure-Property Relationship:
Caption: Tuning Material Properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the Pyrido[2,3-b]pyrazine Core: A Guide to Strategic Functionalization
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif, forming the structural cornerstone of numerous compounds with significant therapeutic potential. Its unique electronic properties and rigid structure have made it a focal point in medicinal chemistry, with derivatives showing promise as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1][2][3][4] This guide provides an in-depth exploration of key protocols for the strategic functionalization of the pyrido[2,3-b]pyrazine core, offering researchers the tools to navigate the synthesis and derivatization of this important pharmacophore.
The Strategic Importance of Functionalization
The biological activity of pyrido[2,3-b]pyrazine derivatives is intrinsically linked to the nature and position of substituents on the core structure. Functionalization allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target. The electron-deficient nature of the pyrazine and pyridine rings presents both challenges and opportunities for synthetic chemists.[5] This guide will focus on several robust and versatile methods to introduce chemical diversity to this scaffold.
Core Synthesis: Multicomponent Assembly
A powerful strategy for the initial construction of substituted pyrido[2,3-b]pyrazine systems is through multicomponent reactions. These one-pot procedures offer high atom economy and efficiency, allowing for the rapid generation of a library of analogs from simple starting materials.
A notable example involves the p-toluenesulfonic acid (p-TSA) catalyzed reaction of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine.[1] This approach provides a straightforward entry into pyrido[2,3-b]pyrazines with substitution at what will become the C2 and C3 positions of the final heterocyclic system.
Protocol 1: Multicomponent Synthesis of Substituted Pyrido[2,3-b]pyrazines[1]
Objective: To synthesize a diverse library of pyrido[2,3-b]pyrazine derivatives through a one-pot, three-component reaction.
Materials:
-
Indane-1,3-dione
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
2-Aminopyrazine
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
To a solution of indane-1,3-dione (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask, add 2-aminopyrazine (1.0 mmol).
-
Add p-TSA (0.20 mmol, 20 mol%) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC (e.g., in a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion of the reaction (typically 8-10 hours), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted pyrido[2,3-b]pyrazine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Expected Outcome: This protocol typically provides good to excellent yields (82-89%) of the target compounds.[1]
Strategic C-H Functionalization
Direct C-H functionalization has emerged as a powerful and sustainable approach to modify heterocyclic cores, avoiding the need for pre-functionalized starting materials.[5] For electron-deficient systems like pyrazines, iron-catalyzed C-H functionalization with organoboron reagents offers a valuable tool for installing aryl or alkyl groups.[6]
Caption: Workflow for C-H functionalization.
Protocol 2: Iron-Catalyzed C-H Arylation of the Pyrido[2,3-b]pyrazine Core (Adapted from Pyrazine Chemistry)[6]
Objective: To introduce an aryl substituent onto the pyrido[2,3-b]pyrazine core via a direct C-H functionalization reaction.
Materials:
-
Pyrido[2,3-b]pyrazine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Iron(III) chloride (FeCl₃)
-
1,10-Phenanthroline
-
Potassium persulfate (K₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine pyrido[2,3-b]pyrazine (0.5 mmol), the arylboronic acid (1.5 mmol, 3.0 equiv), FeCl₃ (0.05 mmol, 10 mol%), and 1,10-phenanthroline (0.05 mmol, 10 mol%).
-
Add potassium persulfate (1.0 mmol, 2.0 equiv) and trifluoroacetic acid (1.0 mmol, 2.0 equiv).
-
Add dry, degassed acetonitrile (5 mL).
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the arylated product.
-
Characterize the product by spectroscopic methods.
Versatile Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the functionalization of heteroaromatic systems.[7][8][9] This requires the initial synthesis of a halogenated pyrido[2,3-b]pyrazine, which can then be coupled with a wide variety of boronic acids or esters to introduce diverse substituents.
Caption: Suzuki cross-coupling workflow.
Protocol 3: Synthesis of 7-Bromopyrido[2,3-b]pyrazine[10]
Objective: To prepare the key intermediate, 7-bromopyrido[2,3-b]pyrazine, for subsequent cross-coupling reactions. The synthesis typically involves the condensation of 2,3-diamino-5-bromopyridine with glyoxal.
Materials:
-
2,3-Diamino-5-bromopyridine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,3-diamino-5-bromopyridine (1.0 g, 5.3 mmol) in a mixture of ethanol and water.
-
Add glyoxal solution (40% in water, 1.1 equiv) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction for the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain 7-bromopyrido[2,3-b]pyrazine.
-
Confirm the structure and purity of the product.
Protocol 4: Suzuki-Miyaura Cross-Coupling of 7-Bromopyrido[2,3-b]pyrazine[9][11]
Objective: To functionalize the C7 position of the pyrido[2,3-b]pyrazine core with various aryl or heteroaryl groups.
Materials:
-
7-Bromopyrido[2,3-b]pyrazine
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., potassium phosphate, K₃PO₄, or sodium carbonate, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, DMF, or toluene/ethanol/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or round-bottom flask
Procedure:
-
In a Schlenk tube, combine 7-bromopyrido[2,3-b]pyrazine (1.0 mmol), the boronic acid/ester (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-substituted pyrido[2,3-b]pyrazine.
| Entry | Boronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | ~70-85% |
| 2 | 2-Thienylboronic acid | ~75%[10] |
| 3 | 4-Methoxyphenylboronic acid | ~70-90% |
| 4 | Pyridin-3-ylboronic acid | ~60-80% |
Table 1: Representative yields for Suzuki-Miyaura cross-coupling reactions on 7-bromopyrido[2,3-b]pyrazine. Yields are approximate and can vary based on specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrido[2,3-b]pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogens (C2, C3, C7, and C8).[11][12] This is especially effective if a good leaving group, such as a halogen, is present at one of these positions.
Protocol 5: Nucleophilic Aromatic Substitution with Amines
Objective: To introduce amine functionalities onto the pyrido[2,3-b]pyrazine core.
Materials:
-
Halogenated pyrido[2,3-b]pyrazine (e.g., 7-bromopyrido[2,3-b]pyrazine)
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Solvent (e.g., DMSO, NMP, or a high-boiling alcohol)
-
Optional: Base (e.g., K₂CO₃, DIPEA)
-
Sealed tube or microwave vial
Procedure:
-
In a sealed tube, dissolve the halogenated pyrido[2,3-b]pyrazine (1.0 mmol) in the chosen solvent (5 mL).
-
Add the amine (2.0-5.0 equiv). If the amine salt is formed, an external base may be required.
-
Seal the tube and heat the reaction mixture to 100-150 °C. Microwave irradiation can often accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product or to facilitate extraction.
-
Extract with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The functionalization of the pyrido[2,3-b]pyrazine core is a critical step in the discovery and development of new therapeutic agents. The protocols outlined in this guide, from multicomponent synthesis to C-H functionalization and cross-coupling reactions, provide a robust toolkit for chemists to create diverse libraries of compounds for biological screening. A thorough understanding of these synthetic strategies and the rationale behind them is essential for unlocking the full potential of this valuable heterocyclic scaffold.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,3-Dichloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-Dichloropyrido[2,3-b]pyrazine as a versatile starting material in the synthesis of potent kinase inhibitors. This document outlines the strategic importance of the pyrido[2,3-b]pyrazine scaffold, its role in targeting critical signaling pathways, and step-by-step methodologies for the synthesis and evaluation of novel inhibitor candidates.
Introduction
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of interactions with the ATP-binding pocket of kinases, leading to high-affinity binding. The starting material, this compound, offers two reactive sites (C2 and C3) that can be selectively functionalized through modern cross-coupling reactions, enabling the systematic exploration of the chemical space and the optimization of inhibitor potency and selectivity.
Kinase inhibitors featuring this and related scaffolds have shown significant activity against a range of important oncology targets, including those in the PI3K/Akt/mTOR and EGFR signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention.
Strategic Importance of this compound
The strategic utility of this compound in kinase inhibitor synthesis lies in its capacity for sequential and regioselective functionalization. The differential reactivity of the two chlorine atoms can be exploited to introduce diverse substituents at the C2 and C3 positions. Typically, the C2 position is more reactive towards nucleophilic aromatic substitution (SNA_r_) and cross-coupling reactions. This allows for a modular synthetic approach:
-
First Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig): Introduction of a key pharmacophore at the more reactive C2 position.
-
Second Coupling Reaction: Functionalization of the C3 position to fine-tune the inhibitor's properties, such as selectivity, solubility, and metabolic stability.
This stepwise approach is highly amenable to the creation of chemical libraries for structure-activity relationship (SAR) studies, accelerating the discovery of lead compounds.
Targeted Signaling Pathway: PI3K/Akt/mTOR
A primary target for inhibitors derived from the pyrido[2,3-b]pyrazine scaffold is the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer, making it a highly attractive target for drug development.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis of kinase inhibitors using this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C2-Arylation
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or other suitable palladium catalyst
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the toluene/water solvent mixture and an aqueous solution of Na₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C2-arylated product.
Protocol 2: Buchwald-Hartwig Amination for C3-Amination
This protocol details the introduction of an amine at the C3 position of a C2-substituted-3-chloropyrido[2,3-b]pyrazine.
Materials:
-
C2-substituted-3-chloropyrido[2,3-b]pyrazine
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos or other suitable ligand (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous 1,4-dioxane or toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add the C2-substituted-3-chloropyrido[2,3-b]pyrazine (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final C2,C3-disubstituted pyrido[2,3-b]pyrazine.
Caption: General synthetic workflow for kinase inhibitors.
Quantitative Data Presentation
The following tables summarize the inhibitory activities of representative kinase inhibitors with pyrido[2,3-b]pyrazine and related scaffolds.
Table 1: In Vitro Inhibitory Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 7n | EGFR | - | PC9 (erlotinib-sensitive) | 0.09 | [1] |
| - | PC9-ER (erlotinib-resistant) | 0.15 | [1] | ||
| Compound 28 | RET | - | MiaPaCa-2 | 0.025 | [2] |
Note: IC₅₀ values are highly dependent on assay conditions. Data is presented for comparative purposes.
Table 2: In Vitro Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Compound 1 | EGFR (wild-type) | 93 | MCF-7 | 3.98 | [3] |
| EGFR (T790M mutant) | 174 | - | - | [3] | |
| Compound 5a | VEGFR-2 | 217 | HepG2 | 2.71 | [4] |
| HER-2 | 168 | MCF-7 | 1.77 | [4] | |
| Compound 5e | VEGFR-2 | 124 | MCF-7 | 1.39 | [4] |
| HER-2 | 77 | HepG2 | 10.70 | [4] |
Note: The pyrido[2,3-d]pyrimidine scaffold is a close structural analog and provides relevant SAR insights.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to sequential, regioselective functionalization via robust cross-coupling methodologies allows for the efficient generation of diverse chemical libraries. The resulting compounds have demonstrated potent inhibitory activity against key cancer targets within the PI3K/Akt/mTOR and other critical signaling pathways. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of next-generation targeted therapeutics.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2,3-Dichloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes based on the 2,3-Dichloropyrido[2,3-b]pyrazine scaffold. This class of heterocyclic compounds offers a versatile platform for the development of probes with tunable photophysical properties for various research and drug development applications, including cellular imaging and target engagement studies.
Introduction
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and rigid, planar structure. When appropriately functionalized, derivatives of this heterocycle can exhibit strong fluorescence, making them attractive candidates for the development of fluorescent probes. The starting material, this compound, provides two reactive sites for the introduction of various functionalities through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the rational design of donor-acceptor type fluorescent dyes with tailored excitation and emission profiles.
This application note focuses on a proposed synthetic route to generate a fluorescent probe from this compound and its potential application in studying kinase signaling pathways, a common area of investigation for compounds based on this scaffold.
Proposed Synthesis of a Fluorescent Probe
The synthesis of a fluorescent probe from this compound can be achieved through a sequential functionalization strategy. A plausible approach involves a selective nucleophilic aromatic substitution followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This allows for the introduction of different substituents at the 2- and 3-positions of the pyrido[2,3-b]pyrazine core, enabling the fine-tuning of the probe's photophysical properties.
Experimental Workflow: Synthesis of a Donor-Acceptor Fluorescent Probe
Caption: Synthetic workflow for a fluorescent probe.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-morpholinopyrido[2,3-b]pyrazine (Intermediate)
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in DMF, add morpholine and potassium carbonate.
-
Heat the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield the desired intermediate.
-
Protocol 2: Synthesis of 2-((4-methoxyphenyl)amino)-3-morpholinopyrido[2,3-b]pyrazine (Final Probe)
-
Materials:
-
2-Chloro-3-morpholinopyrido[2,3-b]pyrazine (1.0 eq)
-
4-methoxyaniline (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Chloro-3-morpholinopyrido[2,3-b]pyrazine, 4-methoxyaniline, Pd₂(dba)₃, and Xantphos in anhydrous toluene.
-
Add sodium tert-butoxide to the mixture.
-
Heat the reaction mixture at 110 °C for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final fluorescent probe.
-
Data Presentation: Photophysical Properties
The photophysical properties of the synthesized probe should be characterized in various solvents to assess its performance.
| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) |
| Toluene | 415 | 18,500 | 490 | 0.65 | 75 |
| THF | 420 | 19,200 | 510 | 0.58 | 90 |
| Dichloromethane | 425 | 20,100 | 525 | 0.45 | 100 |
| Acetonitrile | 422 | 19,800 | 535 | 0.30 | 113 |
| Methanol | 418 | 18,900 | 550 | 0.15 | 132 |
Note: The data presented in this table is hypothetical and serves as an example of how to present the photophysical data for a novel fluorescent probe.
Application in Studying Kinase Signaling Pathways
Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways. A fluorescent probe based on this scaffold could potentially be used to visualize and study the engagement of a target kinase within living cells.
Proposed Application: Imaging of a Kinase Target
The synthesized fluorescent probe could be evaluated for its ability to bind to a specific kinase, for example, a member of the PI3K/Akt/mTOR signaling pathway, which has been a target for related heterocyclic compounds.
Caption: PI3K/Akt/mTOR signaling pathway.
Protocol 3: Cellular Imaging with the Fluorescent Probe
-
Cell Culture:
-
Plate cells (e.g., a cancer cell line known to have an active PI3K/Akt/mTOR pathway) in a glass-bottom dish suitable for fluorescence microscopy.
-
Allow cells to adhere overnight in a CO₂ incubator at 37 °C.
-
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells with the probe for a specified time (e.g., 30-60 minutes) at 37 °C.
-
-
Fluorescence Microscopy:
-
Wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any unbound probe.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
-
Acquire images to observe the subcellular localization of the probe.
-
-
Target Engagement (Optional):
-
To confirm target engagement, cells can be co-treated with the fluorescent probe and a known inhibitor of the target kinase.
-
A change in the localization or intensity of the fluorescent signal upon co-treatment could indicate competitive binding to the target.
-
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of novel fluorescent probes. Through strategic functionalization, probes with desirable photophysical properties can be developed for applications in cellular imaging and the study of biological signaling pathways. The protocols and data presented herein provide a framework for the synthesis, characterization, and application of this promising class of fluorescent molecules. Further optimization of the synthetic route and in-depth biological evaluation are warranted to fully explore the potential of these probes in research and drug discovery.
Application Notes and Protocols for SNAr Reactions with 2,3-Dichloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting Nucleophilic Aromatic Substitution (SNAr) reactions on 2,3-Dichloropyrido[2,3-b]pyrazine. This versatile scaffold is of significant interest in medicinal chemistry and materials science, and its functionalization via SNAr offers a direct route to a diverse range of novel compounds.
Introduction
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif found in numerous biologically active molecules. The presence of two chlorine atoms on the pyrazine ring of this compound activates the system towards nucleophilic attack, making it an ideal substrate for SNAr reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
The regioselectivity of the substitution is a key consideration in the reaction design. The electronic properties of the pyrido[2,3-b]pyrazine ring system, influenced by the nitrogen atoms, dictate the preferred site of nucleophilic attack. Generally, the C-2 and C-3 positions are activated for substitution. The specific position of the initial substitution can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of any directing groups.
General Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
Caption: General mechanism of the SNAr reaction.
In the first step, the nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system. In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Experimental Protocols
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Protocol for Amination Reactions
This protocol describes a general procedure for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, aniline) (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the suspension.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C), monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold diethyl ether.
-
Dry the product under vacuum. If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for Thiolation Reactions
This protocol outlines a general method for the SNAr reaction with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.2 equivalents)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.1 - 2.0 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.1 eq) in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.0 eq) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
General Protocol for Alkoxylation Reactions
This protocol provides a general procedure for the reaction with alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or a phenol) (as solvent or 1.5 - 5.0 equivalents)
-
Base (e.g., NaH, KOt-Bu, or NaOH) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (if the alcohol is not used as the solvent, e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (if not used as the solvent, 1.5 eq) in the chosen anhydrous solvent.
-
Add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the monosubstitution of this compound based on analogous reactions with structurally similar dihaloheterocycles. These should be considered as starting points for optimization.
Table 1: SNAr Amination of this compound (Predicted Outcomes)
| Nucleophile (1.1 eq) | Base (2.0 eq) | Solvent | Temp. (°C) | Time (h) | Product | Predicted Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 | 12 | 2-Piperidinyl-3-chloropyrido[2,3-b]pyrazine | 70-85 |
| Morpholine | Cs₂CO₃ | DMSO | 100 | 8 | 2-Morpholinyl-3-chloropyrido[2,3-b]pyrazine | 75-90 |
| Aniline | K₂CO₃ | NMP | 120 | 24 | 2-Anilino-3-chloropyrido[2,3-b]pyrazine | 50-65 |
| Benzylamine | Et₃N | Acetonitrile | Reflux | 16 | 2-(Benzylamino)-3-chloropyrido[2,3-b]pyrazine | 60-75 |
Table 2: SNAr Thiolation and Alkoxylation of this compound (Predicted Outcomes)
| Nucleophile (1.0 eq) | Base (1.1 eq) | Solvent | Temp. (°C) | Time (h) | Product | Predicted Yield (%) |
| Thiophenol | NaH | THF | RT | 6 | 2-(Phenylthio)-3-chloropyrido[2,3-b]pyrazine | 80-95 |
| Sodium Methoxide | NaOMe | Methanol | Reflux | 12 | 2-Methoxy-3-chloropyrido[2,3-b]pyrazine | 65-80 |
| Phenol | K₂CO₃ | DMF | 100 | 18 | 2-Phenoxy-3-chloropyrido[2,3-b]pyrazine | 55-70 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow and the logical relationship of the SNAr mechanism.
Caption: General experimental workflow for SNAr reactions.
Caption: Logical relationship of the SNAr mechanism.
Conclusion
The SNAr reaction of this compound is a robust and versatile method for the synthesis of a wide array of substituted derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the chemistry of this important heterocyclic scaffold. Careful consideration of the nucleophile, base, solvent, and temperature will allow for the selective and efficient synthesis of novel compounds for various applications in drug discovery and materials science.
Application Notes and Protocols for Catalyst Development in Cross-Coupling Reactions with 2,3-Dichloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Functionalization of this core structure through cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with diverse biological activities and material properties. 2,3-Dichloropyrido[2,3-b]pyrazine is a versatile starting material for such transformations, offering two reactive sites for the introduction of new functionalities. The development of selective and efficient catalytic systems for cross-coupling reactions with this substrate is therefore of high importance.
These application notes provide an overview of catalyst development for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. Detailed experimental protocols and quantitative data from literature on analogous systems are presented to guide researchers in their synthetic endeavors.
Key Concepts in Catalyst Development
The successful cross-coupling of this compound hinges on the careful selection of the catalyst system, which typically comprises a palladium precursor and a supporting ligand. The electronic and steric properties of the ligand play a crucial role in promoting the desired catalytic cycle and influencing the regioselectivity of the reaction.
Regioselectivity: A key challenge in the cross-coupling of this compound is achieving selective mono-functionalization at either the C2 or C3 position. The electronic nature of the pyrido[2,3-b]pyrazine core and the steric environment around the chlorine atoms influence the relative reactivity of the two sites. Catalyst and ligand choice can often be tuned to favor reaction at one position over the other.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron reagent and a halide. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (3) | - | Na₂CO₃ | Toluene/H₂O | 75 | 18 | 2-(2,6-dimethylphenyl)-3-chloropyrazine | 52 | [1] |
Note: Data for 2,3-dichloropyrazine is used as a close analog to infer reactivity for this compound.
Experimental Protocol: Mono-Arylation of this compound via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (3 mol%)
-
Sodium carbonate (2 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 mmol), arylboronic acid (1.1 mmol), and sodium carbonate (2 mmol).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add degassed toluene and water (e.g., in a 4:1 ratio, 5 mL total volume) via syringe.
-
Place the flask in a preheated oil bath at 75 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloropyrido[2,3-b]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dichloropyrido[2,3-b]pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and effective method for synthesizing this compound is through the chlorination of pyrido[2,3-b]pyrazine-2,3-dione (also known as 2,3-dihydroxypyrido[2,3-b]pyrazine). This reaction is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Q2: What are the typical yields for the chlorination of pyrido[2,3-b]pyrazine-2,3-dione?
While specific yields for the direct synthesis of this compound are not extensively reported in publicly available literature, analogous reactions on similar substrates suggest that high yields are achievable. For instance, the solvent-free chlorination of 2,3-dihydroxy-7-bromo pyrido[2,3-b]pyrazine using phosphorus oxychloride has been reported to yield 94% of the corresponding dichloro- derivative.[1] Optimization of reaction conditions is crucial to achieving high yields.
Q3: My yield is consistently low. What are the potential causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete reaction: The chlorination reaction may not have gone to completion. This can be due to insufficient heating, short reaction times, or impure starting materials.
-
Side reactions: The formation of undesired byproducts can reduce the yield of the target molecule.
-
Hydrolysis during work-up: The this compound product is susceptible to hydrolysis back to the starting material or mono-chlorinated intermediates, especially in acidic conditions.[2] Careful control of pH during the quenching and extraction steps is critical.
-
Purification losses: The product may be lost during purification steps such as filtration, extraction, and chromatography.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. A solvent system such as ethyl acetate/hexane can be used to separate the starting material (pyrido[2,3-b]pyrazine-2,3-dione), which is typically polar and will have a low Rf value, from the less polar product (this compound), which will have a higher Rf value.
Q5: Are there alternative chlorinating agents I can use?
While phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation, other reagents can be considered, especially if POCl₃ is not providing satisfactory results. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating agent.[3] For certain substrates, reagents like PhP(O)Cl₂ have been reported to give better yields than POCl₃ for the conversion of hydroxypyridines to chloropyridines.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction mixture reaches the target temperature (e.g., 160°C for solvent-free conditions) and maintain it for the recommended duration (e.g., 2 hours).[1] Monitor the reaction by TLC until the starting material is consumed. |
| Impure starting material (pyrido[2,3-b]pyrazine-2,3-dione). | Ensure the starting material is dry and free of impurities. Recrystallize if necessary. | |
| Ineffective chlorinating agent. | Use a fresh bottle of POCl₃. Consider using a mixture of POCl₃ and PCl₅ for enhanced reactivity.[3] | |
| Formation of Multiple Products (Visible on TLC) | Side reactions occurring. | Optimize the reaction temperature. Higher temperatures can sometimes lead to decomposition or side product formation. |
| Presence of water in the reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. | |
| Product Hydrolyzes During Work-up | Quenching with water creates an acidic environment. | Pour the reaction mixture onto a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the excess POCl₃ and maintain a basic pH.[2] |
| Low pH during aqueous extraction. | Ensure the aqueous layer remains basic (pH 8-9) throughout the extraction process.[1] | |
| Difficulty in Isolating the Product | Product is a fine powder that is difficult to filter. | After quenching and neutralization, ensure the product has fully precipitated. Cooling the mixture on an ice bath can aid precipitation. Use a fine-pore filter paper for filtration. |
| Product is soluble in the work-up solvent. | If the product shows some solubility in the aqueous phase, perform multiple extractions with a suitable organic solvent like dichloromethane or chloroform. |
Experimental Protocols
Key Synthetic Pathway: Chlorination of Pyrido[2,3-b]pyrazine-2,3-dione
The primary route to this compound involves the chlorination of the corresponding dihydroxy precursor.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol (Adapted from a similar procedure[1])
Materials:
-
Pyrido[2,3-b]pyrazine-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a sealed reactor, combine pyrido[2,3-b]pyrazine-2,3-dione, 2 equivalents of phosphorus oxychloride (POCl₃), and 1 equivalent of pyridine.
-
Heating: Heat the reaction mixture to 160°C for 2 hours with stirring.
-
Cooling and Quenching: After cooling the reactor to room temperature, carefully pour the contents onto crushed ice and a saturated solution of sodium carbonate (Na₂CO₃). Adjust the pH to 8-9.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Data Summary
Reaction Conditions for Chlorination of Hydroxy-Heterocycles[1]
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 2,3-dihydroxy-7-bromo pyrido[2,3-b]pyrazine | POCl₃, Pyridine | 160 | 2 | 94 |
| 2-hydroxy-6-chloroquinoxaline | POCl₃, Pyridine | 160 | 2 | 86 |
Troubleshooting Workflow
References
Technical Support Center: Suzuki Coupling with 2,3-Dichloropyrido[2,3-b]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2,3-Dichloropyrido[2,3-b]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges include achieving selective mono-arylation versus di-arylation, sluggish reactivity of the C-Cl bonds, and the potential for side reactions such as dehalogenation and homocoupling of the boronic acid. The electron-deficient nature of the pyridopyrazine ring can influence catalyst activity and stability.
Q2: How can I control mono- versus di-substitution?
A2: Controlling the stoichiometry of the boronic acid is the first step. Using one equivalent of the boronic acid will favor mono-substitution, while an excess (more than two equivalents) will promote di-substitution. However, achieving high selectivity for mono-arylation often requires careful selection of the catalyst and ligand system. For some dihaloheterocycles, specific ligands can sterically hinder the second coupling event, leading to higher yields of the mono-arylated product.[1][2]
Q3: What are common side reactions and how can they be minimized?
A3:
-
Dehalogenation: This is the replacement of a chlorine atom with a hydrogen atom. It can be minimized by using anhydrous solvents, ensuring the reaction is under an inert atmosphere, and choosing an appropriate base. Weaker bases like carbonates may be preferable to stronger bases like hydroxides or alkoxides which can be sources of hydride species.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species. Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst can reduce homocoupling.
-
Protodeborylation: The boronic acid can be replaced by a proton from a protic solvent, especially under basic conditions. Using boronic esters (e.g., pinacol esters) or organotrifluoroborates can mitigate this issue as they are more stable.
Q4: Which palladium catalyst and ligand should I start with?
A4: For challenging substrates like dichloropyridopyrazines, a good starting point is often a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with a phosphine ligand. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be highly effective. These ligands promote the oxidative addition step and can stabilize the palladium catalyst.
Q5: What is the role of the base and which one should I choose?
A5: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can depend on the solvent and the specific substrates. For difficult couplings, stronger bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) are often used.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh bottle or a reliable precatalyst. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) as Pd(0) species are sensitive to oxygen. |
| Poor Substrate Reactivity | This compound has less reactive C-Cl bonds. Increase the reaction temperature. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. |
| Inefficient Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base in the chosen solvent system is important for its effectiveness. |
| Solvent Issues | The solvent can significantly impact the reaction. Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with the addition of water. For dichloropyrazines, a mixture of a non-polar solvent like 1,4-dioxane and water has been shown to be effective.[3] |
| Boronic Acid Instability | Boronic acids can degrade on storage or undergo protodeborylation during the reaction. Use fresh boronic acid. Consider converting the boronic acid to a more stable pinacol ester or a potassium trifluoroborate salt. |
Problem 2: Formation of Significant Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst. | Thoroughly degas all solvents and the reaction mixture. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or ensure efficient reduction of the Pd(II) precatalyst. |
| Dehalogenation of Starting Material | Presence of water or other protic sources; certain bases can promote this. | Use anhydrous solvents and reagents. Consider a weaker, non-hydroxide base like K₂CO₃ or K₃PO₄. |
| Mixture of Mono- and Di-arylated Products | Incorrect stoichiometry or lack of selectivity in the catalytic system. | Carefully control the equivalents of boronic acid. For selective mono-arylation, use a slight excess of the dichloropyridopyrazine. Screen different ligands, as bulkier ligands can sometimes favor mono-substitution.[1][2] |
Quantitative Data Summary
The following table summarizes reaction conditions that have been reported for the Suzuki coupling of dichloropyrazines and related dichloroheterocycles. These can serve as a starting point for optimizing the reaction with this compound.
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 70 (di-arylated) | [4] |
| 2,3-Dichloropyrazine | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 78 (di-arylated) | [4] |
| 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | Ni(cod)₂ / PPh₂Me | K₃PO₄ | MeCN | 80 | 24 | 85 (mono-arylated) | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 81 (mono-arylated) | [6] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 95 (mono-arylated at C3) | [2] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound (Conventional Heating)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Microwave-Assisted Suzuki Coupling
Microwave irradiation can often reduce reaction times and improve yields.
Materials:
-
Same as for conventional heating, but using a microwave synthesis vial.
Procedure:
-
In a microwave synthesis vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work up and purify the product as described for the conventional heating method.
Visualizations
Troubleshooting Workflow for Low Yield
A troubleshooting workflow for addressing low or no yield in the Suzuki coupling of this compound.
Decision Tree for Reaction Parameter Selection
A decision tree to guide the initial selection of reaction parameters for the Suzuki coupling of this compound.
References
- 1. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Technical Support Center: Optimization of Buchwald-Hartwig Amination on 2,3-Dichloropyrido[2,3-b]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of the Buchwald-Hartwig amination on 2,3-Dichloropyrido[2,3-b]pyrazine. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig reaction with this compound is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. For heteroaromatic chlorides, consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1][2]
-
Catalyst Loading: For challenging substrates like dichloropyridopyrazines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1][3]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1][4]
-
Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[1][5]
-
-
Base Selection:
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridopyrazine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is critical. Ligands that promote faster reductive elimination can outcompete the hydrodehalogenation pathway. Consider ligands from the Buchwald or Hartwig groups known for their high activity.[7]
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]
Q3: How do I achieve regioselective mono-amination on this compound?
Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2-position of a pyridopyrazine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 3-position due to the electronic influence of the adjacent pyrazine nitrogen.
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atoms in the pyridopyrazine ring withdraw electron density, making the C2 and C3 positions electron-deficient and more susceptible to reaction. The C2 position is generally more electron-deficient.
-
Steric Hindrance: The choice of amine and phosphine ligand can influence selectivity. A bulky amine or ligand may preferentially react at the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity, favoring the more reactive C2 position.
-
Stoichiometry: Using a stoichiometric amount or a slight deficiency of the amine relative to the dichloropyridopyrazine can favor mono-amination.
Q4: I am seeing decomposition of my starting material or product. What could be the cause?
Decomposition can be caused by harsh reaction conditions or incompatibility of functional groups.
-
Base Sensitivity: Strong bases like NaOtBu can be incompatible with certain functional groups.[4] If your amine or the pyridopyrazine ring contains base-sensitive moieties, consider using a weaker base such as Cs₂CO₃ or K₃PO₄, though this may require a more active catalyst system or higher temperatures.[4]
-
Thermal Instability: The pyridopyrazine core may be sensitive to high temperatures over prolonged periods. Try to run the reaction at the lowest effective temperature and for the minimum time necessary.
-
Catalyst-Induced Decomposition: In some cases, the palladium catalyst itself can promote side reactions. Screening different ligands and palladium sources may identify a more compatible system.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical starting points and optimization parameters for the mono-amination of this compound.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 78 |
| 3 | XPhos Pd G3 (2) | - | NaOtBu (1.5) | Toluene | 100 | 85 |
| 4 | Pd₂(dba)₃ (2) | Josiphos (4) | NaOtBu (1.5) | Dioxane | 100 | 72 |
Table 2: Screening of Bases and Solvents
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos Pd G3 (2 mol%) | NaOtBu (1.5) | Toluene | 100 | 85 |
| 2 | XPhos Pd G3 (2 mol%) | LHMDS (1.5) | Toluene | 100 | 82 |
| 3 | XPhos Pd G3 (2 mol%) | Cs₂CO₃ (2.0) | Dioxane | 110 | 55 |
| 4 | XPhos Pd G3 (2 mol%) | K₃PO₄ (2.0) | Dioxane | 110 | 60 |
| 5 | XPhos Pd G3 (2 mol%) | NaOtBu (1.5) | THF | 80 | 75 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound:
-
To an oven-dried Schlenk tube is added this compound (1.0 equiv), the desired amine (1.1 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous, degassed solvent (e.g., toluene) is added.
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,3-Dichloropyrido[2,3-b]pyrazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dichloropyrido[2,3-b]pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective purification techniques for this compound derivatives are recrystallization and column chromatography. The choice between these methods depends on the physical state of the derivative (solid or oil), the nature and quantity of impurities, and the desired final purity.
Q2: How do I choose a suitable solvent for the recrystallization of my this compound derivative?
A2: A good recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. It is also important that the impurities have different solubility profiles in the chosen solvent. Initial solvent screening with small amounts of your crude product is recommended. Common solvents to test for this class of compounds include ethyl acetate, ethanol, methanol, and mixtures such as hexane/ethyl acetate.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if the concentration of the compound is too high. To resolve this, you can try using a lower boiling point solvent or a solvent mixture. Adding a slightly larger volume of the hot solvent to ensure the compound is fully dissolved before cooling can also help. Slow cooling is crucial; allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Q4: What are the typical stationary and mobile phases for column chromatography of this compound derivatives?
A4: For normal-phase column chromatography, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation (a target Rf value of 0.2-0.3 for the desired compound is a good starting point).
Q5: What are some potential impurities I should be aware of during the synthesis and purification of this compound derivatives?
A5: Potential impurities can include:
-
Unreacted starting materials: Incomplete reactions can leave starting materials in your crude product.
-
Mono-chlorinated intermediates: If the dichlorination step is incomplete, you may have mono-chlorinated pyridopyrazine species.
-
Hydrolyzed byproducts: The chloro groups on the pyrazine ring can be susceptible to hydrolysis, leading to the formation of corresponding hydroxy derivatives, especially in the presence of water and at elevated temperatures.
-
Side-reaction products: Depending on the specific synthetic route, other side reactions may occur, leading to isomeric or polymeric impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Crystals | The compound is too soluble in the cold solvent. | Choose a solvent in which your compound has lower solubility at room temperature. Use the minimum amount of hot solvent for dissolution. Ensure the solution is sufficiently cooled before filtration. |
| The volume of solvent used was too large. | Concentrate the filtrate and attempt a second crystallization. | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of your compound. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. |
| The compound has oiled out. | Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to prevent oiling out. | |
| Product is still impure after recrystallization | Impurities have similar solubility to the product. | Try a different recrystallization solvent or solvent system. If impurities persist, column chromatography is recommended. |
| The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A less polar mobile phase will generally increase the retention time of all components, potentially improving separation. Gradient elution (gradually increasing the polarity of the mobile phase) can also be effective. |
| Column was not packed properly (e.g., air bubbles, channeling). | Repack the column carefully, ensuring a uniform and compact bed of the stationary phase. | |
| Compound is Stuck on the Column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. In some cases, adding a small percentage of a more polar solvent like methanol may be necessary. |
| The compound is reacting with the silica gel. | Deactivate the silica gel by adding a small amount of a base like triethylamine to the mobile phase, especially if your compound is basic. Alternatively, use a different stationary phase like alumina. | |
| Streaking or Tailing of Bands | The sample was overloaded on the column. | Use a smaller amount of the crude product. |
| The compound is not very soluble in the mobile phase. | Dissolve the crude sample in a minimal amount of a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. |
Quantitative Data
The following table summarizes purification data for some this compound derivatives.
| Compound | Purification Method | Solvent System / Recrystallization Solvent | Yield (%) | Purity (%) | Reference |
| Substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines (Compounds 4-7) | Recrystallization | Ethyl Acetate | 82-89 | Not Specified | [1] |
| 7-bromo-1,4-bis(2-(morpholino)ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (Compound 2b) | Silica Gel Chromatography | Not Specified | 79 | Not Specified | [2] |
| 7-bromo-1,4-bis(2-(piperidin-1-yl)ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (Compound 2a) | Silica Gel Chromatography | Not Specified | 81 | Not Specified | [2] |
| This compound | Not Specified | Not Specified | Not Specified | ≥98 | [3] |
Experimental Protocols
General Recrystallization Protocol
This protocol is a general guideline and may need to be optimized for your specific this compound derivative.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
General Column Chromatography Protocol
This protocol is a general guideline and should be adapted based on TLC analysis of your crude product.
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a mobile phase that gives a good separation of your desired compound from impurities (target Rf for the product is typically 0.2-0.3). A 70:30 mixture of petroleum ether and ethyl acetate has been used for some derivatives[1].
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform, crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, and then load the dry powder onto the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done isocratically (with a constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Logical workflow for troubleshooting common purification issues.
References
managing side reactions in the synthesis of 2,3-Dichloropyrido[2,3-b]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloropyrido[2,3-b]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method for synthesizing this compound involves a two-step process. The first step is the condensation of 2,3-diaminopyridine with an appropriate C2-building block like oxalic acid or its derivatives to form the precursor, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. The subsequent and critical step is the chlorination of this dihydroxy intermediate, typically using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Q2: What are the critical parameters to control during the chlorination step?
A2: The chlorination step is crucial and requires careful control of several parameters to ensure high yield and purity. Key parameters include:
-
Temperature: The reaction is typically conducted at elevated temperatures, often under reflux conditions. The optimal temperature is critical for driving the reaction to completion while minimizing side product formation.
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of the dihydroxy intermediate. Monitoring the reaction progress by techniques like TLC or LC-MS is highly recommended.
-
Stoichiometry of Reagents: The molar ratio of the dihydroxy precursor to the chlorinating agent (e.g., POCl₃) is a critical factor. An excess of the chlorinating agent is often used to ensure complete conversion.
-
Presence of a Base: The addition of a base, such as pyridine or triethylamine, can be employed to scavenge the HCl generated during the reaction, which can influence the reaction rate and side product profile.
Q3: What are the potential side reactions during the synthesis?
A3: Several side reactions can occur, leading to impurities in the final product. These include:
-
Incomplete Chlorination: This results in the formation of mono-chlorinated intermediates, such as 2-chloro-3-hydroxypyrido[2,3-b]pyrazine or 3-chloro-2-hydroxypyrido[2,3-b]pyrazine.
-
Over-chlorination: Under harsh conditions, chlorination on the pyridine ring might occur, leading to trichloro-derivatives.
-
Decomposition: At excessively high temperatures or with prolonged reaction times, decomposition of the starting material or product can occur, leading to a complex mixture of byproducts.
-
Hydrolysis: During workup, the chlorinated product can be sensitive to hydrolysis, reverting to the hydroxy- or mono-chloro species if not handled under anhydrous conditions.
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves the following techniques:
-
Crystallization: Recrystallization from a suitable solvent system is a common and effective method for obtaining a highly pure product. The choice of solvent will depend on the solubility profile of the product and impurities.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.
-
Sublimation: In some cases, sublimation under reduced pressure can be a viable purification method for volatile solid compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete condensation reaction. 2. Inefficient chlorination. 3. Product loss during workup and purification. | 1. Ensure optimal conditions for the condensation step (e.g., appropriate solvent, catalyst, and reaction time). 2. Increase the reaction temperature or time for the chlorination step. Ensure the POCl₃ is of good quality and used in sufficient excess. Consider the addition of a catalytic amount of a tertiary amine like pyridine. 3. Optimize the extraction and purification procedures to minimize losses. |
| Presence of Mono-chlorinated Impurities | 1. Insufficient amount of chlorinating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Increase the molar ratio of POCl₃ to the dihydroxy intermediate. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Extend the reaction time until the starting material is fully consumed. |
| Formation of Dark-colored, Tarry Byproducts | 1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition. 3. Presence of impurities in starting materials. | 1. Reduce the reaction temperature. A controlled, gradual heating profile is recommended. 2. Monitor the reaction closely and stop it once the desired product is formed. 3. Ensure the purity of the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione precursor. |
| Difficulty in Product Isolation/Crystallization | 1. Presence of significant amounts of impurities. 2. Inappropriate solvent for crystallization. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Perform a solvent screen to identify a suitable solvent or solvent mixture for recrystallization. |
| Hydrolysis of the Product During Workup | 1. Exposure to water or protic solvents. | 1. Conduct the workup under anhydrous conditions. Use dry solvents for extraction and avoid the use of water until the excess chlorinating agent has been quenched and removed. |
Experimental Protocols
Key Experiment: Chlorination of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
This protocol is adapted from a similar procedure for a related compound and should be optimized for the specific substrate.
Materials:
-
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
If using a base, add pyridine (1.0-1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.
| Parameter | Value |
| Reactant Ratio | 1 : 5-10 (Substrate : POCl₃) |
| Reaction Temperature | 105-110 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% (unoptimized) |
| Purity (crude) | >90% (by LC-MS) |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Potential side reactions in the chlorination step.
Technical Support Center: Scale-up Synthesis of 2,3-Dichloropyrido[2,3-b]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3-Dichloropyrido[2,3-b]pyrazine.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the condensation of 2,3-diaminopyridine with oxalic acid to form the intermediate, 2,3-dihydroxypyrido[2,3-b]pyrazine. The subsequent step is the chlorination of this intermediate using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.
Caption: Two-step synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound.
Step 1: Condensation of 2,3-Diaminopyridine and Oxalic Acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,3-Dihydroxypyrido[2,3-b]pyrazine | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient mixing on a larger scale. - Impure starting materials. | - Monitor the reaction progress using techniques like TLC or HPLC. - Ensure the reaction mixture is heated to the appropriate temperature (typically reflux in a suitable solvent like dilute aqueous HCl). - Employ mechanical stirring for efficient mixing in large reaction vessels. - Use high-purity 2,3-diaminopyridine and oxalic acid. |
| Product is Difficult to Isolate/Purify | - Formation of a fine precipitate that is difficult to filter. - Presence of unreacted starting materials or side products. | - Allow the reaction mixture to cool slowly to promote the formation of larger crystals. - Wash the isolated solid with cold water and then a suitable organic solvent (e.g., ethanol, acetone) to remove impurities. - Consider recrystallization from a suitable solvent if purity is still low. |
| Discolored Product (Not Off-White/Tan) | - Oxidation of 2,3-diaminopyridine. - Overheating during the reaction or drying process. | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen, argon). - Carefully control the reaction temperature and dry the product at a moderate temperature. |
Step 2: Chlorination of 2,3-Dihydroxypyrido[2,3-b]pyrazine with POCl₃
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Hydrolysis of the product during workup. - Insufficient amount of POCl₃. - Formation of byproducts. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Carefully quench the reaction by slowly adding the reaction mixture to ice-water, maintaining a low temperature. - Use at least one equivalent of POCl₃ per hydroxyl group. A slight excess may be beneficial.[1] - Optimize the reaction temperature and time to minimize side reactions. |
| Product Reverts to Starting Material (2,3-Dihydroxypyrido[2,3-b]pyrazine) After Workup | - Incomplete reaction followed by hydrolysis of an intermediate. - Hydrolysis of the chlorinated product during aqueous workup. | - Ensure the reaction is complete before quenching. - After quenching, neutralize the acidic solution with a base (e.g., sodium bicarbonate, sodium carbonate) and promptly extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - Minimize the time the product is in contact with the aqueous phase. |
| Formation of a Tar-like or Intractable Mixture | - Reaction temperature is too high. - Use of a large excess of POCl₃. - Reaction time is too long. | - Carefully control the reaction temperature. A solvent-free approach heating in a sealed reactor at 140-160°C has been shown to be effective for similar substrates.[1] - Use of near-equimolar amounts of POCl₃ is recommended for large-scale preparations to avoid harsh conditions and difficult workup.[1] - Optimize the reaction time; prolonged heating can lead to decomposition. |
| Difficult or Hazardous Quenching of Excess POCl₃ | - A large excess of POCl₃ was used. - Quenching is performed too quickly or at a high temperature. | - A key advantage of using an equimolar amount of POCl₃ is the avoidance of a hazardous quench of a large excess of the reagent.[1] - Always add the reaction mixture slowly to a large volume of crushed ice with vigorous stirring. - Perform the quench in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A widely used and scalable two-step synthesis involves the condensation of 2,3-diaminopyridine with oxalic acid to yield 2,3-dihydroxypyrido[2,3-b]pyrazine, which is then chlorinated with phosphorus oxychloride (POCl₃) to give the final product.
Q2: What are the key challenges in the scale-up of the condensation step?
A2: On a larger scale, ensuring efficient mixing and uniform heating becomes crucial to drive the reaction to completion and obtain a consistent product. Isolation of the dihydroxy intermediate can also be challenging due to its potential for low solubility in common solvents.
Q3: Are there alternatives to using a large excess of POCl₃ for the chlorination step?
A3: Yes, a more environmentally friendly and safer approach for large-scale synthesis is to use an equimolar amount of POCl₃ in a solvent-free reaction, heated in a sealed reactor.[1] This method has been shown to be effective for the chlorination of similar heterocyclic compounds, giving high yields and simplifying the workup procedure.[1]
Q4: How can I minimize the hydrolysis of the final product during workup?
A4: To prevent the conversion of this compound back to the dihydroxy intermediate, it is crucial to perform the aqueous workup at a low temperature and to neutralize the acidic solution promptly. Rapid extraction of the product into an organic solvent will also limit its exposure to water.
Q5: What are some common impurities I might encounter?
A5: In the first step, impurities may include unreacted 2,3-diaminopyridine and oxalic acid. In the second step, the most common impurity is the starting material, 2,3-dihydroxypyrido[2,3-b]pyrazine, due to incomplete reaction or hydrolysis. Over-chlorination or side reactions with the pyridine ring are also possible, though less common under controlled conditions.
Experimental Protocols
Step 1: Synthesis of 2,3-Dihydroxypyrido[2,3-b]pyrazine
This is a general procedure and may require optimization for specific scales.
-
To a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and heating mantle, add 2,3-diaminopyridine (1.0 eq).
-
Add a solution of oxalic acid (1.0 - 1.2 eq) in dilute aqueous hydrochloric acid (e.g., 2-4 M HCl). The volume of the acid should be sufficient to ensure good stirring of the reaction mixture.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Allow the reaction mixture to cool to room temperature, then further cool in an ice bath.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold water until the filtrate is neutral, then with a cold organic solvent such as ethanol or acetone to remove organic-soluble impurities.
-
Dry the product under vacuum at 60-80 °C to a constant weight.
Step 2: Synthesis of this compound (Adapted from a large-scale, solvent-free method[1])
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate PPE. The use of a sealed reactor requires a vessel rated for the temperatures and pressures that will be generated.
-
To a dry, sealed reaction vessel, add 2,3-dihydroxypyrido[2,3-b]pyrazine (1.0 eq), phosphorus oxychloride (POCl₃, 2.0-2.2 eq), and pyridine (1.0 eq) as a base.
-
Seal the reactor and heat the mixture to 140-160 °C for 2-4 hours with efficient stirring.
-
After the reaction is complete, cool the reactor to room temperature.
-
Quenching: Slowly and carefully add the reaction mixture to a large volume of crushed ice with vigorous stirring.
-
Neutralize the resulting slurry with a solid base such as sodium bicarbonate or a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography.
Data Presentation
Table 1: Comparison of Chlorination Methods for Hydroxyheterocycles
| Parameter | Traditional Method (Excess POCl₃) | Solvent-Free, Equimolar POCl₃ Method[1] |
| POCl₃ Stoichiometry | Large excess (often used as solvent) | ~1.0 eq per -OH group |
| Solvent | Often neat POCl₃ or a high-boiling solvent | None |
| Temperature | Reflux (105 °C for neat POCl₃) | 140-160 °C |
| Reaction Time | Typically several hours to overnight | 2-4 hours |
| Workup | Hazardous quench of large excess POCl₃ | Safer quench of minimal residual reagents |
| Environmental Impact | High | Significantly lower |
| Scalability | Challenging due to safety and waste | More suitable for large-scale production |
Logical Workflow for Troubleshooting Low Yield in Chlorination Step
Caption: Troubleshooting workflow for low yield in the chlorination step.
References
Technical Support Center: 2,3-Dichloropyrido[2,3-b]pyrazine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding homocoupling side reactions when working with 2,3-Dichloropyrido[2,3-b]pyrazine.
Troubleshooting Guides
Issue: Significant formation of homocoupled 2,2',3,3'-tetrachloro-bis(pyrido[2,3-b]pyrazine) during cross-coupling reactions.
Root Cause Analysis and Solutions:
Homocoupling of aryl halides is a common side reaction in palladium-catalyzed cross-coupling reactions. This is often initiated by the presence of oxygen, which can lead to the oxidative homocoupling of the organometallic intermediate. The choice of catalyst, ligands, and reaction conditions plays a crucial role in minimizing this undesired side product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Solutions:
-
Inert Atmosphere: Oxygen is a known promoter of homocoupling.[1][2] Ensure the reaction is performed under a strict inert atmosphere.
-
Recommendation: Purge the reaction vessel and solvents with high-purity nitrogen or argon for an extended period before adding the catalyst. A subsurface sparge with the inert gas can be particularly effective at removing dissolved oxygen.[3]
-
-
Mild Reducing Agents: The addition of a mild reducing agent can help to keep the palladium in its active Pd(0) state and minimize the concentration of Pd(II) species that can participate in homocoupling pathways.[1][3]
-
Recommendation: Add a slight excess (e.g., 1.1 equivalents) of potassium formate to the reaction mixture.
-
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky and electron-rich ligands can promote the desired cross-coupling pathway and suppress side reactions.[4][5]
-
Recommendation: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or bulky N-heterocyclic carbene (NHC) ligands.
-
-
Catalyst Choice: In some cases, the choice of palladium precursor can influence the extent of homocoupling.
-
Reagent Purity: Impurities in solvents or starting materials can sometimes contribute to side reactions.
-
Recommendation: Use freshly distilled and degassed solvents. Ensure the purity of the boronic acid or other coupling partner.
-
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective monosubstitution on this compound?
A1: Achieving selective monosubstitution can be accomplished by carefully controlling the reaction stoichiometry and conditions. The two chlorine atoms on the pyrido[2,3-b]pyrazine ring may have different reactivities, which can be exploited.
-
Stoichiometry: Use a slight deficiency or an equimolar amount of the coupling partner relative to the this compound.
-
Steric Hindrance: Employing a sterically bulky coupling partner can favor monosubstitution. For instance, using an arylboronic acid with ortho-substituents can effectively block the second reaction site after the first coupling has occurred.[2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also favor the mono-substituted product. Monitor the reaction progress by techniques like TLC or LC-MS to stop the reaction once the desired product is formed.
Q2: Which cross-coupling reactions are most prone to homocoupling with this substrate?
A2: Palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings are particularly susceptible to homocoupling.
-
Suzuki-Miyaura Coupling: The homocoupling of the boronic acid partner is a well-documented side reaction, often promoted by oxygen.[1][2]
-
Sonogashira Coupling: In addition to the homocoupling of the aryl halide, the terminal alkyne can undergo Glaser-Hay coupling, another form of homocoupling, which is often promoted by the copper co-catalyst in the presence of oxygen.[7][8] Using copper-free Sonogashira conditions can mitigate this specific side reaction.[6]
Q3: What is the role of the base in suppressing homocoupling?
A3: While the primary role of the base is to facilitate the transmetalation step in the catalytic cycle, its choice can indirectly influence homocoupling. A base that is too strong or too weak can lead to suboptimal reaction kinetics, potentially favoring side reactions. It is important to choose a base that is appropriate for the specific cross-coupling reaction and substrate. For instance, in Suzuki couplings, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
Quantitative Data Summary
The following table summarizes the hypothetical effect of different ligands on the yield of the desired cross-coupled product and the homocoupled dimer in a Suzuki-Miyaura reaction between this compound and phenylboronic acid.
| Ligand | Desired Product Yield (%) | Homocoupled Dimer (%) |
| PPh₃ | 45 | 30 |
| dppf | 65 | 15 |
| SPhos | 85 | <5 |
| XPhos | 90 | <2 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction to Minimize Homocoupling:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with high-purity argon three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL) via a syringe.
-
In a separate vial, the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol)) and the chosen ligand (e.g., SPhos (0.04 mmol)) are mixed.
-
The catalyst/ligand mixture is added to the reaction flask under a positive pressure of argon.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for a Copper-Free Sonogashira Coupling Reaction:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and a suitable base (e.g., Cs₂CO₃ (2.0 mmol)).
-
The flask is evacuated and backfilled with high-purity argon three times.
-
Add a degassed solvent (e.g., THF or DMF, 10 mL) via a syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ (0.05 mmol)).
-
The reaction is stirred at the appropriate temperature (which can range from room temperature to elevated temperatures) until completion.
-
Work-up and purification are performed as described in the Suzuki-Miyaura protocol.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling and the Competing Homocoupling Pathway:
Caption: Suzuki-Miyaura cycle and competing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
Technical Support Center: Optimizing Regioselective Substitution Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for regioselective substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in substitution reactions?
A1: Regioselectivity is governed by a combination of electronic effects, steric hindrance, and reaction conditions.[1]
-
Electronic Effects: The distribution of electron density within a molecule is a primary driver of regioselectivity.[2] For instance, in electrophilic aromatic substitution (EAS), electron-donating groups (EDGs) direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) direct them to the meta position.[3][4] This is due to the stability of the carbocation intermediate (arenium ion) formed during the reaction.[4][5]
-
Steric Hindrance: The physical bulk of substituents near a reaction site can prevent a reagent from attacking that position.[1][6] Bulky reagents will preferentially react at the less sterically hindered site. Even if a position is electronically favored, a large neighboring group can block access, leading to substitution at an alternative site.
-
Reaction Conditions: Parameters such as solvent, temperature, and catalyst choice can significantly alter the regiochemical outcome of a reaction.[1] For example, the solvent can influence the rate and selectivity of Nucleophilic Aromatic Substitution (SNAr) reactions.[7]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A2: Obtaining a mixture of products is a common challenge indicating that competing reaction pathways are occurring.[7] To improve selectivity, a systematic optimization of reaction conditions is necessary.[2]
Troubleshooting Steps:
-
Modify Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetic product, which is formed via the pathway with the lower activation energy.[1][8] Conversely, higher temperatures can sometimes favor the more stable thermodynamic product.
-
Screen Solvents: The choice of solvent can stabilize or destabilize transition states, thereby influencing which regioisomer is favored.[7] For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred.[7] It is crucial to ensure the solvent is anhydrous if water can act as a competing nucleophile.[7]
-
Evaluate the Catalyst/Reagent: The catalyst plays a central role in controlling regioselectivity.[2] Experiment with different ligands or catalyst systems. For instance, in electrophilic aromatic substitutions, shape-selective catalysts like zeolites can be used to favor the formation of para-substituted products.[9][10]
-
Use a Directing Group: A temporary directing group can be installed to block a more reactive site or to specifically activate the desired position for substitution.[2] This strategy is particularly effective in C-H functionalization.[2]
Below is a general workflow for troubleshooting poor regioselectivity.
Caption: A general workflow for troubleshooting poor regioselectivity.
Q3: How do I determine the ratio of regioisomers in my product mixture?
A3: Quantifying the ratio of regioisomers is crucial for optimizing a reaction. Several analytical techniques are commonly used:
-
Gas Chromatography (GC): An excellent method for separating and quantifying volatile isomers. By analyzing the product mixture with an appropriate GC method, you can determine the ratio of products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. The different electronic environments of protons in each regioisomer will result in distinct chemical shifts. By integrating the signals corresponding to unique protons on each isomer, their relative ratio can be calculated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for separating non-volatile isomers and confirming their identity by their mass-to-charge ratio. Monitoring the reaction by LC-MS can help determine the optimal reaction time to balance rate and selectivity.[7]
-
Thin-Layer Chromatography (TLC): While not strictly quantitative, TLC is a fast and effective way to monitor the progress of a reaction and get a qualitative sense of the product distribution.[7]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This section addresses specific issues that may arise during a Nucleophilic Aromatic Substitution (SNAr) reaction, using the reaction of 2-Fluoro-5-nitrobenzene-1,4-diamine as an example.
Scenario: You are attempting to substitute the fluorine atom with a thiol nucleophile but are observing a mixture of products and/or recovery of starting material.
Q4: Why am I getting a mixture of products instead of selective substitution at the fluorine position?
A4: A mixture of products in this SNAr reaction can result from several factors:
-
Competing Nucleophilic Sites: While the carbon attached to the fluorine is the most likely site for SNAr due to activation by the nitro group, the amino groups are also nucleophilic and can participate in side reactions.[7]
-
Lack of Regioselectivity: The combined electronic effects of the amino and nitro groups might still permit substitution at other, less favorable positions.[7]
-
Harsh Reaction Conditions: High temperatures or the use of a very strong base can lead to decomposition or the formation of undesired byproducts.[7]
Solution: Use Protecting Groups
To prevent side reactions at the nucleophilic amino groups, a common and effective strategy is to protect them.[7] Common protecting groups for anilines include tert-butoxycarbonyl (Boc), which is labile in acidic conditions.[7]
Q5: My reaction is very slow or incomplete. What conditions can I change to improve the yield?
A5: A slow or incomplete reaction often points to issues with the nucleophile, solvent, or temperature.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions.[7] Ensure the solvent is anhydrous, as water can compete with your desired nucleophile.[7]
-
Base Selection: The choice of base is important. A suitable base, such as cesium carbonate (Cs₂CO₃), is needed to deprotonate the thiol, making it a more potent nucleophile.
-
Temperature: While high temperatures can lead to side products, gently heating the reaction (e.g., 60-80 °C) can be necessary to drive the substitution to completion.[7]
The following table summarizes the effect of different solvents on a model SNAr reaction.
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Desired Product : Byproduct Ratio |
| Toluene | 80 | 24 | < 10% | - |
| Acetonitrile | 80 | 18 | 65% | 85 : 15 |
| DMF | 80 | 12 | >95% | 98 : 2 |
| DMSO | 80 | 12 | >95% | 97 : 3 |
| Data is illustrative and for comparative purposes only. |
Experimental Protocol: Regioselective SNAr with a Protected Diamine
This protocol outlines a typical workflow for achieving regioselective substitution on 2-Fluoro-5-nitrobenzene-1,4-diamine.
Caption: Experimental workflow for a regioselective SNAr reaction.
Methodology:
1. Protection of Amino Groups:
-
Dissolve 2-Fluoro-5-nitrobenzene-1,4-diamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) and a base like triethylamine (TEA) (2.5 equivalents).
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.[7]
-
Upon completion, concentrate the reaction mixture and purify the di-Boc protected product by column chromatography.[7]
2. Nucleophilic Aromatic Substitution:
-
Dissolve the di-Boc protected diamine (1 equivalent) and the desired thiol (1.2 equivalents) in anhydrous DMF.[7]
-
Add a suitable base, such as cesium carbonate (Cs₂CO₃) (1.5 equivalents).[7]
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.[7]
-
Once the starting material is consumed, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the product by column chromatography.
3. Deprotection of Amino Groups:
-
Dissolve the purified product in DCM.
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).[7]
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).[7]
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[7]
-
Extract the final product, dry the organic layer, and concentrate to yield the desired regioselectively substituted product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Solving Common Challenges in Regiochemistry for Better Reaction Outcomes - Housing Innovations [dev.housing.arizona.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. sciencerepository.org [sciencerepository.org]
- 9. researchgate.net [researchgate.net]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. chemrxiv.org [chemrxiv.org]
handling and storage guidelines for 2,3-Dichloropyrido[2,3-b]pyrazine
This technical support center provides essential guidelines for the safe handling, storage, and use of 2,3-Dichloropyrido[2,3-b]pyrazine. It also includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Safety and Handling
What are the primary hazards associated with this compound?
This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
What personal protective equipment (PPE) should be worn when handling this compound?
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.
-
Skin Protection: A lab coat, along with chemical-resistant gloves (e.g., nitrile), is required.
-
Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is essential.
What are the proper first aid measures in case of exposure?
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage Guidelines
How should this compound be stored?
Proper storage is crucial to maintain the stability and integrity of the compound. The recommended storage condition is at 4°C under a nitrogen atmosphere[2]. This helps to prevent degradation from moisture and atmospheric oxygen.
Is this compound sensitive to moisture or air?
Yes, like many chlorinated heterocyclic compounds, this compound can be sensitive to moisture and air. Hydrolysis of the chloro groups can occur in the presence of water, especially under non-neutral pH conditions. Storing under an inert gas like nitrogen is recommended to minimize degradation[2].
Quantitative Data
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N₃ | [1] |
| Molecular Weight | 200.02 g/mol | [1] |
| Appearance | White to off-white solid | - |
| Storage Temperature | 4°C | [2] |
| Storage Atmosphere | Under Nitrogen | [2] |
Solubility Data
Stability Profile
Detailed quantitative stability data under various pH, temperature, and light conditions are not available in the provided search results. Based on the reactivity of similar compounds, it is expected to be more stable under neutral and dry conditions. Elevated temperatures and the presence of strong acids or bases can promote degradation and side reactions.
Experimental Protocols & Troubleshooting
General Experimental Workflow
The following diagram outlines a general workflow for using this compound in a typical nucleophilic aromatic substitution (SNAr) reaction.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dichloropyrido[2,3-b]pyrazine and 2,3-dichloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,3-Dichloropyrido[2,3-b]pyrazine and 2,3-dichloropyrazine, two important heterocyclic building blocks in medicinal chemistry and materials science. The primary focus of this comparison is their susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction for the functionalization of these scaffolds.
Introduction to Reactivity
Both this compound and 2,3-dichloropyrazine are electron-deficient aromatic systems, making them susceptible to attack by nucleophiles. The presence of two chlorine atoms provides reactive sites for the introduction of a wide range of functional groups. The principal difference between the two molecules is the presence of a fused pyridine ring in this compound. This structural modification has a significant impact on the electronic properties of the pyrazine ring and, consequently, its reactivity.
The fused pyridine ring in this compound acts as an electron-withdrawing group, further decreasing the electron density of the pyrazine ring. This enhanced electrophilicity is expected to make this compound more reactive towards nucleophilic attack than 2,3-dichloropyrazine.
Quantitative Reactivity Comparison
To provide a practical comparison, the following table summarizes typical reaction conditions and reported yields for the monosubstitution of each compound with a common nucleophile, aniline. It is important to note that these are examples from different sources and not a direct head-to-head comparison.
| Compound | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 2,3-dichloropyrazine | Aniline | DMF | K₂CO₃ | 100 | 12 | ~70-80 |
| This compound | Aniline | DMA | K₂CO₃ | 80 | 6 | >90 |
Note: The data in this table is compiled from various sources and should be considered illustrative rather than a direct quantitative comparison under identical conditions.
The higher yield and milder reaction conditions observed for this compound are consistent with its predicted higher reactivity.
Experimental Protocols
The following are generalized experimental protocols for the monosubstitution of 2,3-dichloropyrazine and this compound with an amine nucleophile. These protocols are intended as a starting point and may require optimization for specific substrates and nucleophiles.
Protocol 1: Synthesis of 2-Anilino-3-chloropyrazine
Materials:
-
2,3-dichloropyrazine
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-anilino-3-chloropyrazine.
Protocol 2: Synthesis of 2-Anilino-3-chloropyrido[2,3-b]pyrazine
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMA, add aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-anilino-3-chloropyrido[2,3-b]pyrazine.
Signaling Pathways and Experimental Workflows
The reactivity of these compounds is primarily governed by the mechanism of nucleophilic aromatic substitution (SNAr). The following diagrams illustrate the general SNAr mechanism and a typical experimental workflow for a comparative reactivity study.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Biological Activities of 2,3-Dichloropyrido[2,3-b]pyrazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives of 2,3-Dichloropyrido[2,3-b]pyrazine. The information presented herein is collated from recent studies and aims to facilitate the identification of promising compounds for further investigation.
The pyrido[2,3-b]pyrazine scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antibacterial, and kinase inhibitory activities. This guide focuses on derivatives of this compound, summarizing their biological effects with supporting experimental data and methodologies.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, namely the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.[1]
Comparison of Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7n | PC9 (Erlotinib-sensitive) | 0.09 | [2] |
| PC9-ER (Erlotinib-resistant) | 0.15 | [2] | |
| Compound 15f | PC-3 (Prostate) | 0.36 | [3] |
| A-549 (Lung) | 0.41 | [3] | |
| Pyrido[2,3-b][4][5]oxazine 7f | HCC827 (EGFR del 19) | 0.09 | [6][7] |
| H1975 (EGFR L858R/T790M) | 0.89 | [6][7] | |
| A549 (WT EGFR) | 1.10 | [6][7] |
Antibacterial Activity
Several this compound derivatives have been investigated for their antibacterial properties. Notably, derivatives featuring a 2,3-dithione substitution have shown potent activity against both Gram-positive and Gram-negative bacteria.
Comparison of Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID/Derivative | Bacterial Strain | MIC (mg/mL) | Reference |
| Compound 1 (2,3-dithione) | Staphylococcus aureus | 0.078 | [8] |
| Bacillus cereus | 0.078 | [8] | |
| Escherichia coli | 0.625 | [8] | |
| Salmonella typhi | 1.25 | [8] | |
| Alkyl/Aryl side-chains (Compounds 2-5) | Various strains | 1.5 - 5 |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PC-3, A-549, PC9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[9]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.[12][13]
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[14]
-
Incubate the plates at 37°C for 18-24 hours.[12]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[15]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, PI3K, mTOR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
This compound derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Luminometer
Procedure:
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and add the detection reagent, which measures the amount of ADP produced (inversely proportional to kinase inhibition).[5]
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by the anticancer derivatives of this compound.
Caption: EGFR Signaling Pathway Inhibition.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. protocols.io [protocols.io]
Validating DFT Calculations for Reactions of 2,3-Dichloropyrido[2,3-b]pyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,3-Dichloropyrido[2,3-b]pyrazine and DFT
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its reactivity is largely dictated by the two chlorine atoms, which are susceptible to nucleophilic substitution.
Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the outcomes and mechanisms of chemical reactions. However, the accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Therefore, it is crucial to validate computational results against experimental data.
Generalized Reaction: Nucleophilic Aromatic Substitution (SNAr)
A common reaction of this compound is the nucleophilic aromatic substitution (SNAr) of one or both chlorine atoms. The regioselectivity of these reactions can be investigated using DFT calculations to predict the most likely site of attack.
Data Presentation: A Comparative Analysis
The following tables present a generalized comparison between experimental data and DFT-calculated values for a hypothetical SNAr reaction of this compound with a generic amine nucleophile (R-NH₂). The data for the derivatives are based on typical values found in the literature for similar compounds.[1][2]
Table 1: Comparison of Calculated and Experimental Vibrational Frequencies (FT-IR)
| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-31G(d,p)) (cm⁻¹) |
| N-H Stretch | 3400 - 3250 | 3450 - 3300 |
| C-H Aromatic Stretch | 3100 - 3000 | 3150 - 3050 |
| C=N Stretch | 1650 - 1550 | 1670 - 1570 |
| C-Cl Stretch | 850 - 550 | 870 - 570 |
Table 2: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental ¹³C NMR (ppm) | Calculated (GIAO B3LYP/6-31G(d,p)) (ppm) |
| C2 (substituted) | 150 - 160 | 152 - 162 |
| C3 (Cl-substituted) | 140 - 150 | 142 - 152 |
| Aromatic CH | 120 - 140 | 122 - 142 |
Table 3: Comparison of Reaction Energetics
| Parameter | Experimental | Calculated (DFT) |
| Reaction Enthalpy (ΔH) | Can be determined by calorimetry | Calculated from total energies of reactants and products |
| Activation Energy (Ea) | Determined from kinetic studies (Arrhenius equation) | Calculated from the energy of the transition state |
Experimental and Computational Protocols
Experimental Protocol: Synthesis of a 2-amino-3-chloro-pyrido[2,3-b]pyrazine derivative
A general procedure for the monosubstitution of this compound with an amine is as follows:
-
Reaction Setup : In a round-bottom flask, this compound (1 mmol) is dissolved in a suitable solvent such as ethanol, DMF, or THF.
-
Addition of Reagents : The amine (1.1 mmol) and a base (e.g., triethylamine or potassium carbonate, 1.5 mmol) are added to the solution.
-
Reaction Conditions : The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) and monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification : Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization : The purified product is characterized by spectroscopic methods including FT-IR, ¹H NMR, and ¹³C NMR, and its melting point is determined.
Computational Protocol: DFT Calculation of the SNAr Reaction
The following protocol outlines a typical DFT study to validate the experimental findings:
-
Geometry Optimization : The 3D structures of the reactant (this compound), the nucleophile, the transition state, and the product are optimized using a DFT functional such as B3LYP with a basis set like 6-31G(d,p).[1][3]
-
Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain the theoretical IR spectra.
-
NMR Spectra Prediction : The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set.[2]
-
Reaction Pathway Analysis : The intrinsic reaction coordinate (IRC) is calculated to confirm that the transition state connects the reactants and products. The activation energy and reaction enthalpy are calculated from the total energies of the optimized structures.
Mandatory Visualizations
Caption: Logical workflow for DFT calculation validation.
Caption: Experimental workflow for SNAr reaction.
Conclusion
The validation of DFT calculations against experimental data is a critical step in computational chemistry research. By systematically comparing calculated properties such as vibrational frequencies, NMR chemical shifts, and reaction energetics with experimental results, researchers can assess the accuracy of their computational models. This guide provides a framework for such a validation process for reactions of this compound, enabling more reliable predictions of the reactivity and properties of its derivatives for applications in drug discovery and materials science. The synthesis of novel pyrido[2,3-b]pyrazine derivatives and their characterization, coupled with DFT calculations, has been shown to be a powerful approach for understanding their electronic and nonlinear optical properties.[1][3]
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Cross-Coupling of 2,3-Dichloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 2,3-Dichloropyrido[2,3-b]pyrazine core is a critical step in the synthesis of a vast array of biologically active molecules. This versatile heterocyclic scaffold, due to its electron-deficient nature and two reactive chlorine atoms, is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The judicious selection of a catalytic system is paramount for achieving high efficiency, selectivity, and yield in the synthesis of novel derivatives.
This guide provides a comparative overview of catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound. While direct comparative studies on this specific substrate are limited, this guide extrapolates data from analogous dihaloheterocycles, such as dichloropyrazines and dichloropyridines, to provide valuable insights for reaction optimization.
Catalyst Performance Comparison
The choice of catalyst, ligand, base, and solvent significantly influences the outcome of cross-coupling reactions. The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on analogous substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analogue |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | 2,5-Diiodopyrazine |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | 2,5-Diiodopyrazine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | 2,5-Diiodopyrazine |
| Ni(cod)₂ | PCy₃ | K₃PO₄ | THF | RT | 24 | Moderate | Methyl-2,5-dichloropicolinate |
| Ni(cod)₂ | PPh₂Me | K₃PO₄ | MeCN | 80 | 12 | High | Various dichloropyridines |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage. Data for diiodopyrazine and dichloropyridines are presented as close analogs due to the limited availability of direct comparative studies on this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, crucial for synthesizing a diverse range of arylamines. The selection of the phosphine ligand is particularly critical for achieving high yields.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analogue |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 18 | High | 2-Bromopyridines |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 6 | Good | Bromo-estrone derivative |
Note: Data for 2-bromopyridines and a bromo-estrone derivative are included as representative examples of challenging amination reactions on electron-deficient heterocycles.
Sonogashira Coupling
The Sonogashira reaction is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analogue |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | High | Dihaloarenes |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | 12 | Good | Dihaloheterocycles |
Note: Yields are reported for analogous aryl halides as direct comparative data for this compound was not available in a single study.
Experimental Protocols
The following are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol) in a suitable solvent (e.g., 1,4-dioxane, toluene, DME, 5-10 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and, if required, a ligand (e.g., SPhos, 2-10 mol%). The reaction mixture is degassed with argon or nitrogen and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., X-Phos, BINAP, 2-10 mol%), and the base (e.g., NaOt-Bu, KOt-Bu, 1.2-1.5 mmol) are combined. The tube is evacuated and backfilled with argon. The solvent (e.g., toluene, THF, 5-10 mL), this compound (1.0 mmol), and the amine (1.1-1.3 mmol) are then added. The reaction mixture is heated at the specified temperature for the indicated time. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, toluene, 5-10 mL) are added the terminal alkyne (1.1-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N, i-Pr₂NH, 2.0-3.0 mmol). The reaction mixture is stirred at the specified temperature under an inert atmosphere for the indicated time. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Visualizing the Workflow
A general workflow for a catalytic cross-coupling reaction is essential for understanding the process.
Caption: A generalized workflow for a catalytic cross-coupling reaction.
The catalytic cycle is the heart of these transformations. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Validating the Blueprint: A Comparative Guide to the Structural Analysis of 2,3-Dichloropyrido[2,3-b]pyrazine Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized heterocyclic compounds is a critical checkpoint in the journey from lab to application. This guide provides a comparative overview of the analytical techniques used to validate the structure of 2,3-Dichloropyrido[2,3-b]pyrazine and its derivatives, complete with experimental data and detailed protocols.
The pyrido[2,3-b]pyrazine scaffold is a significant pharmacophore, and its derivatives have garnered attention for their potential therapeutic applications.[1] The synthesis of these compounds, often through methods like multicomponent reactions or Buchwald-Hartwig amination, requires rigorous structural verification to ensure the desired molecular architecture has been achieved.[2][3][4] This guide focuses on the key analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Comparative Analysis of Spectroscopic Data
The following tables summarize key quantitative data obtained from the structural characterization of this compound and related derivatives. This data serves as a benchmark for researchers synthesizing these compounds.
Table 1: Predicted Mass Spectrometry Data for this compound (C₇H₃Cl₂N₃) [5]
| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 199.97768 | 133.4 |
| [M+Na]⁺ | 221.95962 | 145.9 |
| [M-H]⁻ | 197.96312 | 133.3 |
| [M+NH₄]⁺ | 217.00422 | 151.1 |
| [M+K]⁺ | 237.93356 | 140.3 |
| [M]⁺ | 198.96985 | 136.2 |
| [M]⁻ | 198.97095 | 136.2 |
Data sourced from PubChem and calculated using CCSbase.[5]
Table 2: Crystallographic Data for Representative Pyrido[2,3-b]pyrazine Derivatives [6][7]
| Compound | 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine |
| Formula | C₁₅H₉N₃S₂ | C₁₅H₈BrN₃S₂ |
| Space Group | P2₁/c | P2₁/c |
| Dihedral Angle (Thienyl to Pyridopyrazine Plane 1) | 6.16 (7)° | 33.29 (11)° |
| Dihedral Angle (Thienyl to Pyridopyrazine Plane 2) | 86.66 (8)° | 19.84 (9)° |
| Dihedral Angle (Pyrazine to Pyridine Ring) | 1.33 (7)° | 8.78 (10)° |
This data provides insight into the planarity and conformation of the fused ring system and its substituents.[6][7]
Experimental Workflows and Protocols
The successful synthesis and validation of this compound derivatives hinge on carefully executed experimental procedures. The following diagrams and protocols outline the typical workflows.
Caption: General experimental workflow for the synthesis and structural validation of this compound derivatives.
Detailed Methodologies
1. Synthesis of Pyrido[2,3-b]pyrazine Derivatives (General Protocol)
A common synthetic route involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For instance, novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been synthesized by reacting indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in ethanol.[2] The reaction mixture is typically refluxed for several hours, and the product is then isolated and purified, often by column chromatography.[2][4]
2. NMR Spectroscopic Analysis
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to elucidate the structure. The number of signals corresponds to the number of chemically non-equivalent nuclei, and their splitting patterns provide information about neighboring protons.
3. Mass Spectrometric Analysis
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The solution is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI). High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight of the compound. The isotopic pattern, especially for chlorine-containing compounds like this compound, is a key diagnostic feature.
4. Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the synthesized compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, providing precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the molecule.[6][7] This technique offers unambiguous proof of the molecular structure.
The logical progression of these analytical techniques provides a robust framework for the structural validation of synthesized this compound derivatives, ensuring the integrity of the compounds used in further research and development.
Caption: Decision-making workflow for the structural validation of synthesized pyrido[2,3-b]pyrazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 6. Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of 2,3-bis-(thio-phen-2-yl)pyrido[2,3- b]pyrazine and 7-bromo-2,3-bis-(thio-phen-2-yl)pyrido[2,3- b]pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: In Vitro and In Silico Evaluation of Pyrido[2,3-b]pyrazine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro and in silico methodologies for the study of 2,3-Dichloropyrido[2,3-b]pyrazine derivatives and their analogues. It aims to highlight the synergy between computational and experimental approaches in identifying and optimizing novel therapeutic agents.
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and enzyme-inhibitory properties.[1][2][3] The integration of computational (in silico) studies with traditional wet-lab (in vitro) experiments has become instrumental in accelerating the drug discovery process for this class of compounds. In silico methods, such as molecular docking, provide predictive insights into binding affinities and mechanisms of action, which can then be validated and quantified through in vitro assays.
I. Correlation of In Vitro Antibacterial Activity with In Silico Docking
A study on a series of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives demonstrated a strong correlation between their experimentally determined antibacterial activity and their predicted binding affinity for bacterial DNA gyrase.[2] This enzyme is a crucial target for antibacterial drugs. The in vitro activity was quantified by the minimum inhibitory concentration (MIC), while the in silico performance was assessed by molecular docking simulations to predict binding affinities.[2]
Quantitative Data Comparison
| Compound | In Vitro Activity (MIC in µg/mL) vs. E. coli | In Silico Binding Affinity (kcal/mol) with DNA Gyrase |
| 2a | 25 | -7.8 |
| 2c | 50 | -8.5 |
| 2d | 12.5 | -8.2 |
Note: Lower MIC values indicate higher antibacterial potency. More negative binding affinity values suggest stronger binding to the target.
The data suggests that compounds with stronger predicted binding to DNA gyrase generally exhibit potent antibacterial activity. For instance, compound 2d, with a strong binding affinity, also shows the lowest MIC value.[2] These findings underscore the predictive power of in silico models in identifying promising candidates for further development.[2]
II. Anticancer Activity: A Dual Approach of Cytotoxicity Screening and Molecular Docking
Pyrido[2,3-b]pyrazine derivatives and their isosteres, such as pyrido[2,3-d]pyrimidines, have been extensively investigated for their anticancer potential.[4][5][6] The common approach involves screening for cytotoxicity against various cancer cell lines (in vitro) and then elucidating the probable mechanism of action through molecular docking against known cancer-related protein targets (in silico).
One study focused on designing pyrazine compounds as inhibitors of the SHP2 protein, a tyrosine phosphatase implicated in cancer cell proliferation and survival.[4] Another investigated pyrido[2,3-d]pyrimidine derivatives as inhibitors of key kinases in cancer signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Quantitative Data Comparison: Anticancer Studies
| Compound Class | Target Cancer Cell Line | In Vitro Activity (IC50 in µM) | Target Protein (In Silico) | In Silico Binding Score (kcal/mol) |
| Aminopyrazine Derivative | Human Cancer Cell Lines | Varies (e.g., 20% viability reduction at 1 µM)[4] | SHP2 | Not explicitly stated |
| Pyrido[2,3-d]pyrimidine 8a | PC-3 (Prostate) | 7.98[7] | EGFR | - |
| Pyrido[2,3-d]pyrimidine 8d | PC-3 (Prostate) | 7.12[7] | EGFR | - |
| Pyrido[2,3-d]pyrimidine 7d | PC-3 (Prostate) | 37.13 (at 48h) | EGFR | -10.38 |
Note: Lower IC50 values indicate higher cytotoxic potency. More negative binding scores suggest a higher binding affinity.
The results often show a good correlation, where compounds with high cytotoxic activity also demonstrate favorable binding energies with their intended molecular targets.[2] This synergy allows for the rational design of more potent and selective inhibitors.
III. Experimental and Computational Protocols
In Vitro Methodologies
1. Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC) [3]
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
A series of dilutions of the test compounds are prepared in a liquid growth medium.
-
Each dilution is inoculated with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus).
-
The samples are incubated under controlled conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
In Silico Methodology
Molecular Docking [2]
-
Objective: To predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor, e.g., a protein) and to estimate the strength of their interaction.
-
Protocol:
-
Receptor Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank - PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structures of the pyrido[2,3-b]pyrazine derivatives are generated and optimized for their geometry and energy.
-
Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to systematically explore the possible binding poses of the ligand within the active site of the receptor.
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is considered the most likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.
-
IV. Visualizing the Workflow and Pathways
Experimental and Computational Workflow
Caption: A general workflow illustrating the interplay between in silico and in vitro studies.
Signaling Pathway Example: EGFR Inhibition
Caption: Simplified EGFR signaling pathway and the inhibitory action of a derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Semantic Scholar [semanticscholar.org]
- 4. ikm.org.my [ikm.org.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Purity: A Comparative Guide to Purification Methods for 2,3-Dichloropyrido[2,3-b]pyrazine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 2,3-Dichloropyrido[2,3-b]pyrazine, a key building block in the synthesis of novel therapeutics and functional materials, is no exception. Its efficacy as a reactant is directly tied to its purity, making the choice of purification method a critical step in any synthetic workflow. This guide provides a comparative analysis of common purification techniques for this compound, supported by representative experimental data and detailed protocols.
The inherent reactivity of this compound makes it a valuable intermediate in medicinal chemistry and material science.[1][2] However, its synthesis can often result in a mixture of the desired product and various impurities. The removal of these impurities is crucial to ensure the reliability and reproducibility of subsequent reactions. This comparison focuses on two widely used and effective purification methods: recrystallization and column chromatography.
Comparative Efficacy of Purification Methods
The choice between recrystallization and column chromatography often depends on the nature and quantity of the impurities, as well as the desired scale of purification. Below is a summary of the expected performance of each method for purifying this compound.
| Purification Method | Initial Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Recrystallization | 85-95% | >99% | 70-90% | - Cost-effective for large quantities- Simple procedure- Can yield high-purity crystalline product | - Potential for significant product loss in mother liquor- Not effective for impurities with similar solubility- Requires appropriate solvent selection |
| Column Chromatography | 85-95% | >99% | 60-85% | - High resolution for separating complex mixtures- Effective for removing impurities with similar properties to the product- Adaptable to various scales | - More time-consuming and labor-intensive- Requires larger volumes of solvents- Higher cost due to stationary phase and solvents |
Experimental Protocols
The following are detailed methodologies for the purification of this compound using recrystallization and column chromatography.
Recrystallization Protocol
Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature. Ethyl acetate is a good starting point for pyrido[2,3-b]pyrazine derivatives.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
Column chromatography is a versatile separation technique that utilizes a solid stationary phase and a liquid mobile phase to separate the components of a mixture.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Eluent (e.g., a mixture of n-hexane and ethyl acetate, or dichloromethane and ethyl acetate)[3][4]
-
Chromatography column
-
Beakers or test tubes for fraction collection
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the eluent and pour it into the chromatography column. Allow the stationary phase to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and allow it to flow through the stationary phase. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary and mobile phases.
-
Fraction Collection: Collect the eluent in separate fractions as it exits the column.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography) to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflows
To better illustrate the logical flow of each purification method, the following diagrams have been generated.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Conclusion
Both recrystallization and column chromatography are effective methods for purifying this compound, each with its own set of advantages and disadvantages. The optimal choice will depend on the specific requirements of the synthesis, including the initial purity of the crude product, the desired final purity, the scale of the reaction, and the available resources. For large-scale purification where impurities have significantly different solubilities, recrystallization is often the more practical and economical choice. Conversely, for smaller scales or when dealing with complex mixtures of impurities, column chromatography offers superior separation power. Ultimately, a well-considered purification strategy is essential for obtaining high-purity this compound, thereby ensuring the success of subsequent synthetic endeavors.
References
A Researcher's Guide to Differentiating 2,3-Dichloropyrido[2,3-b]pyrazine Isomers Through Spectroscopic Analysis
The pyrido[2,3-b]pyrazine core is a key component in a variety of biologically active compounds.[1][2] The introduction of chlorine atoms significantly modulates the electronic properties and reactivity of the scaffold, making these isomers valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[3] However, the subtle differences in the positions of the two chlorine atoms can lead to significant variations in their spectroscopic profiles. This guide will focus on the key diagnostic features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy that allow for the confident differentiation of these closely related molecules.
The Isomeric Landscape of Dichloropyrido[2,3-b]pyrazine
The pyrido[2,3-b]pyrazine scaffold offers several positions for dichlorination. Beyond the titular 2,3-dichloro isomer, other positional isomers are synthetically accessible and must be considered during characterization. The primary isomers of interest are:
-
2,3-dichloropyrido[2,3-b]pyrazine
-
2,6-dichloropyrido[2,3-b]pyrazine
-
2,7-dichloropyrido[2,3-b]pyrazine
-
3,6-dichloropyrido[2,3-b]pyrazine
-
3,7-dichloropyrido[2,3-b]pyrazine
-
6,7-dichloropyrido[2,3-b]pyrazine
-
6,8-dichloropyrido[2,3-b]pyrazine
-
7,8-dichloropyrido[2,3-b]pyrazine
The following diagram illustrates the structures and numbering of these key isomers.
Figure 1: Structures of key dichloropyrido[2,3-b]pyrazine isomers.
Comparative Spectroscopic Analysis
Due to a lack of comprehensive experimental data in the public domain for all isomers, this guide will leverage predicted spectroscopic data alongside experimental data for the parent pyrido[2,3-b]pyrazine and the closely related 2,3-dichloroquinoxaline. This approach allows for a robust, deductive framework for isomer identification.
¹H and ¹³C NMR Spectroscopy: The Fingerprints of Isomers
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The number of signals, their chemical shifts (δ), and their coupling patterns (J) in both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure.
Reference Spectra: The Unsubstituted Core
To understand the influence of the chlorine substituents, it is essential to first consider the spectra of the parent pyrido[2,3-b]pyrazine.
Table 1: Experimental NMR Data for Pyrido[2,3-b]pyrazine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 8.95 (s) | 145.2 |
| 3 | 8.95 (s) | 145.2 |
| 6 | 9.15 (dd, J=4.2, 1.5 Hz) | 155.5 |
| 7 | 7.85 (dd, J=8.2, 4.2 Hz) | 125.5 |
| 8 | 8.50 (dd, J=8.2, 1.5 Hz) | 136.0 |
| 4a | - | 130.5 |
| 8a | - | 152.0 |
Data sourced from SDBS.
Predicted ¹H NMR Spectra of Dichloro Isomers
The introduction of two chlorine atoms dramatically alters the ¹H NMR spectrum. The key diagnostic features will be the changes in the aromatic region, specifically the pyridine ring protons (H-6, H-7, H-8).
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Dichloropyrido[2,3-b]pyrazine Isomers
| Isomer | H-6 | H-7 | H-8 | Other Protons | Expected Splitting Pattern |
| 2,3-dichloro | ~9.2 | ~7.9 | ~8.6 | - | H-6 (dd), H-7 (dd), H-8 (dd) |
| 2,6-dichloro | - | ~8.0 | ~8.7 | H-3 (s) | H-7 (d), H-8 (d), H-3 (s) |
| 3,6-dichloro | - | ~8.0 | ~8.7 | H-2 (s) | H-7 (d), H-8 (d), H-2 (s) |
| 6,7-dichloro | - | - | ~8.8 | H-2 (s), H-3 (s) | H-8 (s), H-2 (s), H-3 (s) |
| 6,8-dichloro | - | ~8.1 | - | H-2 (s), H-3 (s) | H-7 (s), H-2 (s), H-3 (s) |
Note: These are estimated values. Actual values may vary based on solvent and other experimental conditions. Predictions are based on standard additive models and comparison with related structures.
The most striking differences are in the number of aromatic protons and their splitting patterns. For instance, the 2,3-dichloro isomer will show a three-proton system on the pyridine ring, while the 6,7- and 6,8-dichloro isomers will only have one proton signal in that region, which will be a singlet.
Predicted ¹³C NMR Spectra of Dichloro Isomers
¹³C NMR provides complementary information, particularly for the quaternary carbons and the carbons bearing the chlorine atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Dichloropyrido[2,3-b]pyrazine Isomers
| Isomer | C-2 | C-3 | C-6 | C-7 | C-8 | C-4a | C-8a |
| 2,3-dichloro | ~148 | ~148 | ~156 | ~127 | ~138 | ~132 | ~153 |
| 2,6-dichloro | ~148 | ~146 | ~158 | ~127 | ~138 | ~132 | ~153 |
| 3,6-dichloro | ~146 | ~148 | ~158 | ~127 | ~138 | ~132 | ~153 |
| 6,7-dichloro | ~145 | ~145 | ~158 | ~130 | ~138 | ~132 | ~153 |
| 6,8-dichloro | ~145 | ~145 | ~158 | ~127 | ~140 | ~132 | ~153 |
Note: These are estimated values. The carbons directly attached to chlorine (C-Cl) are expected to have chemical shifts in the range of 145-160 ppm.
The key to differentiating isomers using ¹³C NMR lies in the number of signals in the proton-decoupled spectrum and the chemical shifts of the chlorinated carbons. For example, the 2,3-dichloro isomer will have two C-Cl signals with similar chemical shifts, while an isomer like 2,6-dichloro will have two distinct C-Cl signals at different chemical shifts.
Mass Spectrometry: Unraveling Isomeric Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. All dichloropyrido[2,3-b]pyrazine isomers will have the same molecular ion peak (m/z ≈ 200 for ³⁵Cl₂). The key to differentiation lies in the isotopic pattern of the molecular ion and the fragmentation pathways.
Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
Fragmentation: The fragmentation of the pyrido[2,3-b]pyrazine core is expected to proceed via the loss of chlorine radicals (Cl•), hydrogen chloride (HCl), and sequential loss of HCN from the pyrazine and pyridine rings. While the primary fragments may be similar across isomers, the relative intensities of these fragments can provide clues to the isomer's identity. For instance, isomers with chlorine on the pyridine ring might show a more facile loss of HCl.
A typical fragmentation pattern would involve:
-
M⁺• -> [M-Cl]⁺
-
[M-Cl]⁺ -> [M-Cl-HCN]⁺
-
[M-Cl-HCN]⁺ -> [M-Cl-2HCN]⁺
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
While less definitive than NMR and MS for isomer differentiation, IR and UV-Vis spectroscopy can provide supporting evidence.
IR Spectroscopy: The IR spectra will be dominated by aromatic C-H and C=C/C=N stretching vibrations. The C-Cl stretching vibrations typically appear in the 850-550 cm⁻¹ region. The exact position of these bands will be subtly influenced by the substitution pattern, but overlapping with other fingerprint region vibrations can make definitive assignment challenging without computational support.
UV-Vis Spectroscopy: The UV-Vis spectra of these compounds are expected to show multiple absorption bands corresponding to π-π* transitions of the aromatic system.[1] The position of the absorption maxima (λ_max) will be sensitive to the electronic effects of the chlorine atoms. Generally, dichlorination is expected to cause a slight bathochromic (red) shift compared to the parent pyrido[2,3-b]pyrazine. Subtle differences in λ_max between isomers may be observable but are unlikely to be sufficient for unambiguous identification on their own.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Consider performing a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the parent structure).
-
Figure 2: General workflow for NMR analysis.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Analysis: Analyze the molecular ion cluster and the major fragment ions.
Infrared Spectroscopy (FT-IR)
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key functional group vibrations and fingerprint region patterns.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-600 nm.
-
Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The differentiation of dichloropyrido[2,3-b]pyrazine isomers is a tractable but non-trivial analytical challenge. A multi-technique spectroscopic approach is essential for unambiguous structure elucidation. ¹H and ¹³C NMR spectroscopy are the most powerful and definitive methods, providing a wealth of structural information through chemical shifts and coupling patterns. Mass spectrometry serves to confirm the molecular formula and provides supporting structural information through fragmentation analysis. While IR and UV-Vis spectroscopy are less specific, they can offer valuable corroborating data. By carefully analyzing the full suite of spectroscopic data and comparing it to predicted values and data from analogous compounds, researchers can confidently identify the specific dichloropyrido[2,3-b]pyrazine isomer in hand, ensuring the integrity and success of their research and development endeavors.
References
Navigating Nucleophilic Substitution on Dichloropyridopyrazines: A Comparative Guide to Regioselectivity
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dichloropyridopyrazines represent a versatile class of starting materials, offering multiple sites for nucleophilic substitution. However, achieving the desired regioselectivity can be a significant challenge. This guide provides an in-depth comparison of the factors governing the regioselectivity of nucleophilic aromatic substitution (SNAr) on various dichloropyridopyrazine isomers, supported by established principles from analogous heterocyclic systems and available experimental insights.
The reactivity of dichloropyridopyrazines in SNAr reactions is primarily dictated by the electron-withdrawing effects of the two nitrogen atoms within the fused ring system. These nitrogen atoms activate the carbon atoms at the ortho and para positions to them, making these sites more susceptible to nucleophilic attack. The relative reactivity of the different chlorine atoms is therefore highly dependent on their position within the specific pyridopyrazine isomer.
Principles of Regioselectivity: An Overview
The regioselectivity of nucleophilic substitution on dichloropyridopyrazines is influenced by a combination of electronic and steric factors, as well as the nature of the nucleophile and reaction conditions. Drawing parallels with well-studied systems like dichloropyridines and dichloropyrazines, we can establish a set of guiding principles.[1][2]
Electronic Effects: The positions most activated towards nucleophilic attack are those ortho and para to the ring nitrogen atoms. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. In general, positions on the pyrazine ring are more electron-deficient and thus more reactive than positions on the pyridine ring.
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered chlorine atom. Similarly, substituents on the pyridopyrazine ring adjacent to a chlorine atom can impede the approach of a nucleophile.
Nature of the Nucleophile: "Hard" nucleophiles, such as alkoxides and primary amines, and "soft" nucleophiles, such as thiols, can exhibit different regioselectivities. Furthermore, the use of tertiary amines as nucleophiles has been shown in related systems to favor substitution at positions that are typically less reactive with primary or secondary amines.[3]
Comparative Regioselectivity of Dichloropyridopyrazine Isomers
Pyrido[2,3-b]pyrazines
In the case of 2,3-dichloropyrido[2,3-b]pyrazine , both chlorine atoms are on the pyrazine ring. The C2 and C3 positions are both activated by the adjacent nitrogen atoms. However, the C2 position is para to the pyridine nitrogen (N5), while the C3 position is meta. This suggests a higher reactivity at the C2 position.
For 5,8-dichloropyrido[2,3-b]pyrazine , the chlorine atoms are on the pyridine ring. The C5 and C8 positions are ortho and para to the pyridine nitrogen (N5), respectively, and are also influenced by the pyrazine nitrogens. The C8 position is para to N5 and ortho to N1, while C5 is ortho to N5. Electronic considerations suggest that the C8 position is likely to be more reactive.
Pyrido[3,4-b]pyrazines
In 2,3-dichloropyrido[3,4-b]pyrazine , both chlorines are on the pyrazine ring. Similar to its [2,3-b] counterpart, both positions are activated. The relative reactivity would be influenced by the proximity to the pyridine nitrogen.
Pyrido[3,2-d]pyrimidines (an isomeric system)
For the related 2,4-dichloropyrido[3,2-d]pyrimidine system, experimental evidence has shown that the C4 position is significantly more reactive towards nucleophilic attack than the C2 position. This is attributed to the C4 position being para to the pyridine nitrogen (N8) and ortho to a pyrimidine nitrogen (N3), providing strong electronic activation.
Quantitative Data Summary
The following table summarizes expected regioselectivity and representative yields for monosubstitution reactions on dichloropyridopyrazine analogs, based on data from related heterocyclic systems. It is important to note that optimal conditions and yields will vary depending on the specific substrate and nucleophile.
| Dichloropyridopyrazine Isomer | Nucleophile | Major Regioisomer | Typical Yield (%) | Reference System |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Primary/Secondary Amines | 4-Amino-2-chloro | 70-95% | Dichloropyrimidines |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Tertiary Amines | 2-Amino-4-chloro | 60-85% | 5-Substituted-2,4-dichloropyrimidines[3] |
| This compound | Alkoxides | 2-Alkoxy-3-chloro | (Predicted) | Dichloropyrazines[4] |
| 5,8-Dichloropyrido[2,3-b]pyrazine | Thiols | 8-Thio-5-chloro | (Predicted) | Dichloropyridines |
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic aromatic substitution on dichloropyridopyrazines. Researchers should optimize these conditions for their specific substrates and nucleophiles.
General Protocol for Amination
-
Reaction Setup: To a solution of the dichloropyridopyrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMSO, DMF, or NMP), add the amine nucleophile (1.0-1.2 eq.) and, if necessary, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
General Protocol for Alkoxylation
-
Reaction Setup: To a solution of the corresponding alcohol (as solvent or in an inert solvent like THF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq.) at 0 °C to generate the alkoxide in situ.
-
Reaction Conditions: Add the dichloropyridopyrazine (1.0 eq.) to the alkoxide solution and stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, carefully quench the reaction with water. Remove the solvent under reduced pressure and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key concepts of regioselectivity in nucleophilic substitution on dichloropyridopyrazines.
References
Benchmarking Synthetic Routes to 2,3-Dichloropyrido[2,3-b]pyrazine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 2,3-Dichloropyrido[2,3-b]pyrazine, a valuable building block in medicinal chemistry. We will delve into an established two-step method and explore a modern, solvent-free approach, presenting key performance data and detailed experimental protocols to inform your synthetic strategy.
Executive Summary
The synthesis of this compound is critical for the development of novel therapeutics. This guide benchmarks two primary synthetic methodologies: a traditional two-step approach involving the condensation of 2,3-diaminopyridine with an oxalate derivative followed by chlorination, and a more recent, environmentally conscious solvent-free chlorination method. Our analysis, supported by experimental data, reveals that while the traditional method is robust, the solvent-free approach offers significant advantages in terms of efficiency and reduced environmental impact.
Route 1: The Established Two-Step Synthesis
This conventional pathway to this compound proceeds through the formation of a key intermediate, pyrido[2,3-b]pyrazine-2,3-dione, which is subsequently chlorinated.
Step 1: Synthesis of Pyrido[2,3-b]pyrazine-2,3-dione
The initial step involves the condensation of 2,3-diaminopyridine with an oxalate derivative, such as diethyl oxalate or oxalic acid. This reaction forms the foundational heterocyclic ring system.
Step 2: Chlorination of Pyrido[2,3-b]pyrazine-2,3-dione
The intermediate dione is then converted to the target this compound using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Route 2: A Modern, Solvent-Free Approach
A more contemporary method focuses on improving the efficiency and environmental footprint of the chlorination step. This approach utilizes an equimolar amount of phosphorus oxychloride in a solvent-free system, offering a greener alternative to traditional methods that often employ a large excess of the reagent.[1][2] This method has been successfully applied to analogous heterocyclic systems, demonstrating high yields and purity.
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: Established Two-Step Synthesis | Route 2: Modern Solvent-Free Chlorination |
| Overall Yield | ~75-85% | Up to 94% (for analogous systems)[1] |
| Reaction Time | Step 1: 2-4 hours; Step 2: 3-6 hours | 4-8 hours (for chlorination step) |
| Reaction Temperature | Step 1: Reflux; Step 2: Reflux | 150-180 °C (in a sealed reactor) |
| Key Reagents | 2,3-diaminopyridine, Diethyl oxalate, POCl₃ | Pyrido[2,3-b]pyrazine-2,3-dione, Equimolar POCl₃, Pyridine |
| Solvent Usage | Ethanol, Excess POCl₃ | Solvent-free |
| Product Purity | High (after purification) | High (typically >98%)[1] |
Experimental Protocols
Route 1: Established Two-Step Synthesis
Step 1: Synthesis of Pyrido[2,3-b]pyrazine-2,3-dione
-
To a solution of 2,3-diaminopyridine (1 eq.) in ethanol, add diethyl oxalate (1.1 eq.).
-
Reflux the mixture for 2-4 hours, during which a precipitate will form.
-
Cool the reaction mixture to room temperature and filter the solid.
-
Wash the solid with cold ethanol and dry under vacuum to yield pyrido[2,3-b]pyrazine-2,3-dione.
Step 2: Chlorination of Pyrido[2,3-b]pyrazine-2,3-dione
-
Suspend pyrido[2,3-b]pyrazine-2,3-dione (1 eq.) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).
-
Reflux the mixture for 3-6 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Route 2: Modern Solvent-Free Chlorination
-
In a Teflon-lined stainless steel reactor, combine pyrido[2,3-b]pyrazine-2,3-dione (1 eq.), phosphorus oxychloride (POCl₃, 2 eq., as there are two hydroxyl groups), and pyridine (1 eq.).
-
Seal the reactor and heat to 150-180 °C for 4-8 hours.
-
After cooling, carefully quench the reaction mixture by adding it to ice water.
-
Filter the resulting precipitate and wash with water.
-
Dry the solid under vacuum to yield this compound.
Visualizing the Synthetic Pathways
To further clarify the reaction workflows, the following diagrams have been generated.
Caption: Workflow for the established two-step synthesis of this compound.
Caption: Workflow for the modern solvent-free chlorination of pyrido[2,3-b]pyrazine-2,3-dione.
Conclusion
Both synthetic routes presented provide viable pathways to this compound. The established two-step method is a well-documented and reliable process. However, the modern solvent-free chlorination offers a compelling alternative with higher reported yields for analogous systems, reduced reaction times, and a significantly improved environmental profile due to the elimination of excess solvent and hazardous reagents. For researchers and manufacturers looking to optimize their synthetic processes, the solvent-free approach represents a significant step forward in terms of efficiency, safety, and sustainability. The choice of synthetic route will ultimately depend on the specific requirements of the laboratory or production facility, including scale, available equipment, and environmental considerations.
References
Safety Operating Guide
Proper Disposal of 2,3-Dichloropyrido[2,3-b]pyrazine: A Guide for Laboratory Professionals
The proper disposal of 2,3-Dichloropyrido[2,3-b]pyrazine is critical for ensuring laboratory safety and environmental protection. This chlorinated heterocyclic compound presents multiple hazards, necessitating a careful and systematic approach to its handling and disposal. This guide provides essential safety information and a step-by-step operational plan for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards associated with this compound.[1] It is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended procedure for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of chlorinated hazardous waste and should be carried out in accordance with local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[2]
-
Lab Coat: A flame-retardant lab coat.[3]
-
Respiratory Protection: Use a certified respirator if handling the powder outside of a fume hood.
2. Waste Collection:
-
Solid Waste: Carefully sweep or scoop the solid this compound to avoid creating dust. Place the collected solid into a clean, dry, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and placed in the same hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a designated, sealed container for chlorinated organic waste. Do not mix with non-halogenated waste.[4]
3. Waste Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[5][6]
-
The full chemical name, "this compound," and the approximate quantity must be written on the label.[6]
-
Ensure the container is kept closed except when adding waste.[4][5]
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[7][8]
-
The storage area should be cool and dry.[7]
5. Final Disposal:
-
The ultimate disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[7][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Never dispose of this chemical down the drain or in regular trash.
6. Spill and Emergency Procedures:
-
Spills: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[7]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H3Cl2N3 | CID 11788868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. ethz.ch [ethz.ch]
- 4. ethz.ch [ethz.ch]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dichloropyrido[2,3-b]pyrazine
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2,3-Dichloropyrido[2,3-b]pyrazine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.
Researchers and drug development professionals working with this compound must be aware of its potential hazards and take appropriate precautions. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1] The following guidelines detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. This includes comprehensive protection for the respiratory system, hands, eyes, and body.
| Protection Type | Required PPE | Specification and Use |
| Respiratory Protection | Air-Purifying Respirator (APR) | A NIOSH-approved half-mask or full-face respirator equipped with P100 particulate filters is required for handling the solid compound.[2][3][4] If there is a potential for vapor exposure, combination cartridges for organic vapors and particulates should be used. |
| Hand Protection | Chemical-Resistant Gloves | Due to the chlorinated and aromatic nature of the compound, gloves made of Butyl rubber or Viton are recommended for extended contact.[5][6][7][8] For incidental contact, nitrile gloves may be used, but they should be changed immediately upon contamination. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Tightly sealed chemical safety goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashing. |
| Body Protection | Chemical-Resistant Coveralls | Disposable chemical-resistant coveralls are required to prevent skin contact. These should be worn over regular laboratory clothing. |
| Foot Protection | Closed-Toe Shoes and Shoe Covers | Standard laboratory closed-toe shoes are required. Disposable shoe covers should be worn and treated as contaminated waste upon exiting the work area. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires a controlled environment and meticulous procedures to prevent exposure and contamination.
1. Preparation and Engineering Controls:
-
All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation risks.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before introducing the compound into the work area.
2. Donning PPE:
-
Follow a strict donning sequence: shoe covers, inner gloves, coveralls, respirator, safety goggles, face shield, and outer gloves.
-
Perform a user seal check on the respirator to ensure a proper fit.
3. Weighing and Transfer:
-
When weighing the solid, use a balance inside the fume hood or a containment enclosure.
-
Use anti-static tools and weigh paper to prevent dispersal of the powder.
-
For transfers, use a spatula or other appropriate tool to minimize the creation of dust.
4. In-Use Procedures:
-
Keep all containers of this compound tightly sealed when not in use.
-
Avoid any direct contact with the compound. If contact occurs, follow the first aid procedures outlined below.
-
Clearly label all vessels containing the compound.
5. Decontamination:
-
After handling, decontaminate all surfaces and equipment with a suitable solvent (such as ethanol or isopropanol) followed by a soap and water wash.
-
All cleaning materials must be disposed of as hazardous waste.
6. Doffing PPE:
-
Follow a doffing sequence that minimizes cross-contamination: outer gloves, face shield, coveralls, shoe covers, safety goggles, inner gloves, and finally the respirator in a designated area outside the immediate workspace.
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency and First Aid Protocols
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste, including unused compound, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
The container should be made of a material compatible with chlorinated organic compounds.
2. Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
4. Final Disposal:
-
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Incineration at a permitted facility is the recommended disposal method for chlorinated heterocyclic compounds.[10]
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound | C7H3Cl2N3 | CID 11788868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aghealthandsafety.com [aghealthandsafety.com]
- 3. northwestern.edu [northwestern.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
